molecular formula C18H13ClN4S2 B12367136 ARUK2007145

ARUK2007145

Cat. No.: B12367136
M. Wt: 384.9 g/mol
InChI Key: YGLJUHZYDURHAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ARUK2007145 is a useful research compound. Its molecular formula is C18H13ClN4S2 and its molecular weight is 384.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H13ClN4S2

Molecular Weight

384.9 g/mol

IUPAC Name

6-(2-chloro-3-pyridinyl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C18H13ClN4S2/c1-24-12-6-4-11(5-7-12)23-18-16-14(21-10-22-18)9-15(25-16)13-3-2-8-20-17(13)19/h2-10H,1H3,(H,21,22,23)

InChI Key

YGLJUHZYDURHAF-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)NC2=NC=NC3=C2SC(=C3)C4=C(N=CC=C4)Cl

Origin of Product

United States

Foundational & Exploratory

ARUK2007145: A Technical Guide to its Mechanism of Action as a Dual PI5P4Kα/γ Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARUK2007145 is a potent, cell-active small molecule inhibitor that demonstrates dual activity against the α (alpha) and γ (gamma) isoforms of Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K).[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory activity, cellular engagement, and the broader context of the PI5P4K signaling pathway. Detailed experimental protocols for key assays and visualizations of relevant pathways and workflows are provided to support further research and drug development efforts.

Core Mechanism of Action

This compound functions as a competitive inhibitor of PI5P4Kα and PI5P4Kγ, two lipid kinases that play crucial roles in phosphoinositide signaling. These enzymes catalyze the phosphorylation of phosphatidylinositol 5-phosphate (PI(5)P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key second messenger involved in a multitude of cellular processes. By inhibiting PI5P4Kα and PI5P4Kγ, this compound disrupts the cellular balance of these phosphoinositides, thereby impacting downstream signaling cascades.

Recent studies have highlighted the intersection of PI5P4K signaling with the Hippo pathway, a critical regulator of organ size, cell proliferation, and apoptosis.[4][5][6][7] The core kinases of the Hippo pathway, MST1/2, have been shown to phosphorylate and inhibit PI5P4Ks.[4][5][6] Conversely, PI5P4K activity can modulate the Hippo pathway by influencing the interaction between the key Hippo proteins MOB1 and LATS, ultimately affecting the activity of the transcriptional co-activator YAP.[4][5] Dysregulation of the Hippo-YAP signaling axis is a hallmark of many cancers, making inhibitors of PI5P4K like this compound valuable tools for cancer research and potential therapeutic development.

Quantitative Data

The inhibitory potency and cellular target engagement of this compound have been quantified using biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay FormatpIC50
PI5P4KαADP-Glo™ Kinase Assay7.3
PI5P4KγADP-Glo™ Kinase Assay8.1

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).

Table 2: Cellular Target Engagement of this compound

TargetAssay FormatpIC50
PI5P4KγInCELL Pulse™ Assay7.3

Table 3: Physicochemical and ADMET Properties of this compound

PropertyValue/Prediction
Molecular Weight385.45 g/mol
XlogP3.8
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
ADMET Profile
AbsorptionPredicted to have high intestinal absorption.
DistributionPredicted to be permeable across the Caco-2 cell monolayer.
MetabolismPredicted to be a substrate for CYP3A4.
ExcretionPredicted to be primarily cleared through metabolism.
ToxicityPredicted to have a low risk of hERG inhibition and mutagenicity.

Note: The ADMET profile is based on in silico predictions and has been deemed amenable for cellular experiments.[1][2][3] Comprehensive experimental ADMET data for this compound is not publicly available at the time of this writing.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the information available in the primary research article describing this compound and general protocols for the assay technologies.

ADP-Glo™ Kinase Assay for PI5P4Kα and PI5P4Kγ Inhibition

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitory activity of the compound.

Materials:

  • Recombinant human PI5P4Kα and PI5P4Kγ enzymes

  • This compound

  • ATP

  • PI(5)P substrate

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White opaque 384-well assay plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Add 50 nL of the compound dilutions to the assay wells.

  • Prepare a kinase/substrate solution by mixing the PI5P4K enzyme and PI(5)P substrate in kinase buffer.

  • Add 5 µL of the kinase/substrate solution to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at the Km for each enzyme.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate pIC50 values by fitting the data to a four-parameter logistic equation.

InCELL Pulse™ Cellular Target Engagement Assay

This assay measures the ability of a compound to engage its target protein within a cellular environment.

Materials:

  • HEK293 cells stably expressing the PI5P4Kγ target protein fused to a protein tag (e.g., NanoLuc®).

  • This compound

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay medium (e.g., Opti-MEM)

  • Detection reagents specific to the InCELL Pulse™ or equivalent NanoBRET™ assay system (Promega).

  • White opaque 96-well cell culture plates.

Procedure:

  • Seed the HEK293 cells in the 96-well plates and incubate overnight.

  • Prepare serial dilutions of this compound in assay medium.

  • Remove the cell culture medium and add the compound dilutions to the cells.

  • Incubate for a defined period (e.g., 2 hours) to allow for compound entry and target engagement.

  • Add the detection reagents according to the manufacturer's protocol. This typically involves a cell-permeable fluorescent tracer that binds to the target protein and a substrate for the NanoLuc® luciferase.

  • Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a plate reader equipped with appropriate filters. The BRET signal is generated when the fluorescent tracer is in close proximity to the NanoLuc®-tagged target protein. Compound binding displaces the tracer, leading to a decrease in the BRET signal.

  • Calculate pIC50 values from the dose-response curve.

Visualizations

PI5P4K Signaling Pathway and Intersection with the Hippo Pathway

PI5P4K_Hippo_Pathway cluster_membrane Plasma Membrane cluster_hippo Hippo Pathway cluster_nucleus Nucleus PI5P PI(5)P PI5P4K PI5P4Kα/γ PI5P->PI5P4K MOB1 MOB1 PI5P->MOB1 Enhances Interaction with LATS1/2 PI45P2 PI(4,5)P2 PI5P4K->PI45P2 ATP ARUK This compound ARUK->PI5P4K Inhibition MST12 MST1/2 MST12->PI5P4K Phosphorylation (Inhibition) LATS12 LATS1/2 MST12->LATS12 Activation LATS12->MOB1 YAP YAP LATS12->YAP Phosphorylation YAP_P p-YAP (Inactive) YAP->YAP_P YAP_Nuc YAP YAP->YAP_Nuc Translocation TEAD TEAD YAP_Nuc->TEAD Gene Target Gene Expression TEAD->Gene Activation

PI5P4K and Hippo signaling intersection.
This compound Mechanism of Action Workflow

ARUK_MoA ARUK This compound PI5P4K PI5P4Kα/γ ARUK->PI5P4K Inhibition Inhibition of Kinase Activity PI5P4K->Inhibition PI5P_inc ↑ Cellular PI(5)P levels Inhibition->PI5P_inc PI45P2_dec ↓ Cellular PI(4,5)P2 levels Inhibition->PI45P2_dec Hippo_act Modulation of Hippo Pathway Activity PI5P_inc->Hippo_act YAP_inact ↓ YAP Activity Hippo_act->YAP_inact Cell_effect Downstream Cellular Effects (e.g., ↓ Proliferation, ↑ Apoptosis) YAP_inact->Cell_effect

This compound mechanism of action workflow.
Experimental Workflow for Inhibitor Characterization

Exp_Workflow cluster_biochem Biochemical Assays cluster_cellular Cellular Assays cluster_admet ADMET Profiling ADP_Glo ADP-Glo™ Kinase Assay pIC50_biochem Determine pIC50 (PI5P4Kα & PI5P4Kγ) ADP_Glo->pIC50_biochem InCELL InCELL Pulse™ Assay (NanoBRET™) pIC50_cellular Determine Cellular Target Engagement pIC50 InCELL->pIC50_cellular InSilico In Silico Prediction ADMET_profile Generate ADMET Profile InSilico->ADMET_profile

Workflow for this compound characterization.

References

Unveiling ARUK2007145: A Potent Dual Inhibitor of PI5P4Kα and PI5P4Kγ

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Cambridge, UK – December 9, 2025 – A significant development in the exploration of cellular signaling pathways, ARUK2007145 has been identified as a potent, cell-active dual inhibitor of the α and γ isoforms of phosphatidylinositol 5-phosphate 4-kinase (PI5P4K).[1][2][3][4] This technical guide provides an in-depth overview of the function, experimental validation, and the associated signaling pathways of this compound, tailored for researchers, scientists, and drug development professionals.

The phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are crucial enzymes in cell signaling, playing a role in various cellular processes and are considered therapeutic targets for a range of diseases, including cancer and neurodegeneration.[1][2][3][4] this compound emerges from a rational design approach, building upon previous work on selective inhibitors for these kinase isoforms.[1][4]

Quantitative Data Summary

The inhibitory potency and selectivity of this compound were determined through rigorous in vitro testing. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound and Related Compounds

CompoundPI5P4Kα (pIC50)PI5P4Kγ (pIC50)
This compound 7.3 8.1
Compound 187.16.5
Compound 197.07.4

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher value indicates greater potency.

Table 2: ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile of this compound

ParameterValue
Aqueous Solubility (pH 7.4)13 µM
Caco-2 Permeability (A-B)0.4 x 10⁻⁶ cm/s
Caco-2 Permeability (B-A)0.5 x 10⁻⁶ cm/s
Efflux Ratio1.3
Mouse Microsomal Stability88% remaining after 30 min
Human Microsomal Stability95% remaining after 30 min
Plasma Protein Binding (Mouse)99.7%
Plasma Protein Binding (Human)99.8%

Experimental Protocols

The characterization of this compound involved several key experimental procedures.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[5]

  • Compound Preparation: A serial dilution of this compound is prepared in DMSO to achieve a range of concentrations for IC50 determination.[6]

  • Reaction Setup:

    • Add 5 µL of the diluted this compound or vehicle control (DMSO) to the wells of a suitable assay plate.[7]

    • Add 10 µL of a 2X kinase/substrate mixture containing the purified PI5P4Kα or PI5P4Kγ enzyme and the lipid substrate (D-myo-di16-PtIns(5)P) in kinase assay buffer.[5][7]

    • Pre-incubate the plate at room temperature for 10 minutes.[7]

  • Initiation of Kinase Reaction: Add 10 µL of a 2X ATP solution to each well to start the reaction.[7] Incubate at 30°C for a defined period (e.g., 60 minutes).[7]

  • Termination and ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[7] Incubate at room temperature for 40 minutes.[7]

    • Add 50 µL of Kinase-Glo® Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal.[7]

  • Data Analysis: The luminescent signal is measured using a plate reader. The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a dose-response curve to determine the pIC50 value.[7]

Cell-Based Assays

To assess the activity of this compound in a cellular context, assays measuring the downstream effects of PI5P4K inhibition would be employed. This could involve quantifying the levels of PI(4,5)P2 or observing changes in cellular processes regulated by this signaling pathway.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the PI5P4K signaling pathway and a typical experimental workflow for inhibitor screening.

PI5P4K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol PI5P PI5P PI5P4K PI5P4Kα / PI5P4Kγ PI5P->PI5P4K Substrate PI45P2 PI(4,5)P2 Downstream Downstream Signaling (e.g., Actin Cytoskeleton, Membrane Trafficking) PI45P2->Downstream PI5P4K->PI45P2 Phosphorylation This compound This compound This compound->PI5P4K Inhibition

Caption: PI5P4K signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Compound Library assay_prep Assay Plate Preparation (Compound Dilution) start->assay_prep reagent_add Addition of Kinase, Substrate, and ATP assay_prep->reagent_add incubation Incubation reagent_add->incubation detection Luminescence Detection (ADP-Glo™) incubation->detection data_analysis Data Analysis (pIC50 Determination) detection->data_analysis hit_validation Hit Validation & Further Studies data_analysis->hit_validation

Caption: High-throughput screening workflow for PI5P4K inhibitors.

References

ARUK2007145: A Technical Guide to its Target Protein and Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARUK2007145 is a potent, cell-active dual inhibitor targeting the α and γ isoforms of phosphatidylinositol 5-phosphate 4-kinase (PI5P4K).[1] These lipid kinases are crucial regulators of intracellular signaling pathways, making them attractive therapeutic targets for a range of diseases, including cancer, neurodegeneration, and immunological disorders.[1] This document provides a comprehensive technical overview of this compound, its target proteins, the associated signaling pathway, and the experimental methodologies used for its characterization.

Target Protein: Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K)

The primary targets of this compound are two isoforms of the phosphatidylinositol 5-phosphate 4-kinase family:

  • PI5P4Kα (PIP4K2A)

  • PI5P4Kγ (PIP4K2C)

These enzymes catalyze the phosphorylation of phosphatidylinositol 5-phosphate (PI5P) at the 4'-hydroxyl position of the inositol (B14025) ring to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂).[1] This conversion is a key step in the phosphoinositide signaling pathway, which governs a multitude of cellular processes.

Quantitative Data

The inhibitory activity of this compound against PI5P4Kα and PI5P4Kγ has been quantified using biochemical assays. The data is summarized in the table below.

CompoundTarget ProteinpIC50
This compoundPI5P4Kα7.3
This compoundPI5P4Kγ8.1

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Signaling Pathway

PI5P4K enzymes are integral components of the phosphoinositide signaling pathway. The central function of PI5P4Kα and PI5P4Kγ is the conversion of PI5P to PI(4,5)P₂. The product, PI(4,5)P₂, is a critical signaling lipid with diverse downstream effects.

Upstream Regulation: The activity of PI5P4K can be negatively regulated by the Hippo pathway kinases, MST1 and MST2.

Downstream Effectors of PI(4,5)P₂:

  • Substrate for Phospholipase C (PLC): PI(4,5)P₂ is hydrolyzed by PLC to generate two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

  • Substrate for Phosphoinositide 3-kinase (PI3K): PI(4,5)P₂ is phosphorylated by PI3K to produce phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P₃), a key activator of the AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[2][3][4]

  • Regulation of the Actin Cytoskeleton: PI(4,5)P₂ directly interacts with and regulates the function of numerous actin-binding proteins, thereby influencing cell morphology, motility, and cytokinesis.

  • Modulation of Ion Channels and Transporters: PI(4,5)P₂ is a key regulator of various ion channels and transporters in the plasma membrane.

  • Endocytosis and Exocytosis: PI(4,5)P₂ plays a critical role in the regulation of vesicle trafficking, including clathrin-mediated endocytosis.

PI5P4K Signaling Pathway

PI5P4K_Signaling cluster_downstream Downstream Effectors MST1_2 MST1/2 (Hippo Pathway) PI5P4K PI5P4Kα / PI5P4Kγ MST1_2->PI5P4K inhibits PI5P PI5P PI5P->PI5P4K PI45P2 PI(4,5)P₂ PI5P4K->PI45P2 phosphorylates ARUK This compound ARUK->PI5P4K inhibits PLC PLC PI45P2->PLC PI3K PI3K PI45P2->PI3K Actin Actin Binding Proteins PI45P2->Actin Ion_Channels Ion Channels & Transporters PI45P2->Ion_Channels Endocytosis Endocytosis Machinery PI45P2->Endocytosis IP3_DAG IP₃ + DAG PLC->IP3_DAG Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC AKT_mTOR AKT/mTOR Pathway PI3K->AKT_mTOR Cell_Growth Cell Growth & Survival AKT_mTOR->Cell_Growth Cytoskeleton Cytoskeletal Regulation Actin->Cytoskeleton Membrane_Potential Membrane Potential & Transport Ion_Channels->Membrane_Potential Vesicle_Trafficking Vesicle Trafficking Endocytosis->Vesicle_Trafficking

Caption: The PI5P4K signaling pathway and its downstream effectors.

Experimental Protocols

ADP-Glo™ Kinase Assay (for Biochemical Potency)

This assay quantifies the kinase activity of PI5P4Kα and PI5P4Kγ by measuring the amount of ADP produced in the phosphorylation reaction.

Materials:

  • Recombinant PI5P4Kα or PI5P4Kγ+ enzyme

  • di-C8 PI5P (substrate)

  • ATP

  • HEPES buffer (pH 7.4)

  • CHAPS

  • MgCl₂

  • EGTA

  • DTT

  • This compound (or other test compounds)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare a reaction mix containing 20 µM di-C8 PI5P, 10 µM ATP, 33 mM HEPES pH 7.4, 0.1% CHAPS, 20 mM MgCl₂, and 16.7 µM EGTA.[5]

  • Add serial dilutions of the test compound (this compound) to the wells of a 384-well plate.

  • Add the recombinant PI5P4K enzyme to the reaction mix.

  • Incubate the plate to allow the kinase reaction to proceed.

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Calculate pIC50 values from the dose-response curves.

ADP-Glo™ Kinase Assay Workflow

ADP_Glo_Workflow A Prepare Reaction Mix (PI5P, ATP, Buffer) B Add Test Compound (e.g., this compound) A->B C Add PI5P4K Enzyme B->C D Incubate (Kinase Reaction) C->D E Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) D->E F Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) E->F G Measure Luminescence F->G H Data Analysis (pIC50) G->H

References

ARUK2007145: A Dual Inhibitor of PI5P4Kα and PI5P4Kγ in Cancer Cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ARUK2007145 is a potent, cell-active dual inhibitor of the α and γ isoforms of phosphatidylinositol 5-phosphate 4-kinase (PI5P4K).[1][2] The PI5P4K family of lipid kinases plays a crucial role in cellular signaling pathways by catalyzing the conversion of phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[2] Dysregulation of PI5P4K activity is implicated in various diseases, including cancer, making these kinases attractive therapeutic targets.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by inhibiting the kinase activity of both PI5P4Kα and PI5P4Kγ. These kinases are key components of a non-canonical pathway for the synthesis of PI(4,5)P2, a critical signaling phospholipid. PI(4,5)P2 serves as a precursor for the second messenger inositol (B14025) trisphosphate (IP3) and as a substrate for phosphoinositide 3-kinase (PI3K), a central node in a major oncogenic signaling pathway. By inhibiting PI5P4Kα and PI5P4Kγ, this compound modulates the levels of PI(4,5)P2, thereby impacting downstream signaling events that control cell proliferation, survival, and metabolism. The inhibition of PI5P4Kα, in particular, has been shown to be a potential therapeutic strategy in cancers with p53 mutations.

PI5P4K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PI5P PI5P PI45P2 PI(4,5)P2 PI5P->PI45P2 ATP to ADP PI3K PI3K PI45P2->PI3K Activates PIP3 PI(3,4,5)P3 PI3K->PIP3 ATP to ADP AKT AKT PIP3->AKT Activates PI5P4K_alpha PI5P4Kα PI5P4K_alpha->PI45P2 PI5P4K_gamma PI5P4Kγ PI5P4K_gamma->PI45P2 This compound This compound This compound->PI5P4K_alpha Inhibits This compound->PI5P4K_gamma Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes

Caption: this compound inhibits PI5P4Kα/γ, affecting the PI3K/AKT pathway.

Quantitative Data

The inhibitory potency of this compound and related compounds against PI5P4K isoforms has been determined using biochemical and cellular assays. The data is presented in terms of pIC50, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). Higher pIC50 values indicate greater potency.

CompoundPI5P4Kα (pIC50)PI5P4Kβ (pIC50)PI5P4Kγ (pIC50)PI5P4Kγ Cellular (pIC50)
This compound (39) 7.3 <5.0 8.1 7.1
Compound 186.8<5.07.56.7
Compound 197.1<5.07.86.9
Compound 367.0<5.07.97.0
Compound 377.1<5.08.07.1
Compound 387.2<5.08.07.1

Data sourced from Aldred et al., RSC Med. Chem., 2023, 14, 2035-2047.

Experimental Protocols

Detailed methodologies for the key assays used to characterize this compound are provided below.

ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

ADP_Glo_Workflow A 1. Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) B 2. Stop & ATP Depletion (Add ADP-Glo™ Reagent) A->B C 3. ADP to ATP Conversion & Signal Generation (Add Kinase Detection Reagent) B->C D 4. Read Luminescence C->D

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Materials:

  • PI5P4Kα or PI5P4Kγ enzyme

  • Lipid substrate (e.g., PI5P)

  • ATP

  • This compound or other test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the test compound solution.

    • Add 2.5 µL of a solution containing the kinase and the lipid substrate in reaction buffer.

    • Initiate the reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC50 and pIC50 values.

InCELL Pulse™ Cellular Target Engagement Assay

This assay measures the ability of a compound to bind to and stabilize its target protein in a cellular context.

InCELL_Pulse_Workflow cluster_stabilized Compound-Bound (Stabilized) cluster_denatured Unbound (Denatured) A 1. Cell Treatment (Cells expressing tagged-PI5P4Kγ + this compound) B 2. Heat Denaturation (Apply brief heat pulse) A->B A1 Stable Protein B->A1 A2 Denatured Protein B->A2 C 3. Cell Lysis & Detection (Add InCELL Pulse Reagents) D 4. Read Luminescence C->D B1 High Luminescence D->B1 B2 Low Luminescence D->B2 A1->C A2->C

Caption: Workflow for the InCELL Pulse™ Cellular Target Engagement Assay.

Materials:

  • Cells engineered to express PI5P4Kγ fused to a reporter tag (e.g., ProLabel™)

  • This compound or other test compounds

  • InCELL Pulse™ Starter Kit (DiscoverX)

  • 384-well PCR plates

  • Thermal cycler

  • Luminometer

Procedure:

  • Cell Plating and Compound Treatment:

    • Plate the engineered cells in a 384-well plate.

    • Add serial dilutions of this compound to the wells.

    • Incubate the plate at 37°C and 5% CO2 for 1 hour.

  • Thermal Shift:

    • Place the plate in a thermal cycler and apply a heat pulse for a defined time and temperature (e.g., 3 minutes at a specific temperature). This step denatures unbound proteins.

    • Allow the plate to return to room temperature.

  • Lysis and Detection:

    • Add the InCELL Pulse Master Mix, which contains lysis buffer and detection reagents, to each well.

    • Incubate at room temperature for 30-60 minutes to allow for cell lysis and the enzymatic reporter reaction to proceed.

  • Data Acquisition: Measure the chemiluminescence in each well using a plate-reading luminometer.

  • Data Analysis: Increased luminescence indicates protein stabilization due to compound binding. Plot the signal against the compound concentration to generate a dose-response curve and determine the cellular pIC50.

This compound is a valuable chemical probe for studying the roles of PI5P4Kα and PI5P4Kγ in cancer cell signaling. Its dual inhibitory activity and cell permeability make it a useful tool for elucidating the downstream consequences of PI5P4K inhibition and for validating these kinases as therapeutic targets. The detailed protocols provided in this guide will enable researchers to effectively utilize this compound in their studies of cancer biology and drug discovery.

References

ARUK2007145: A Dual PI5P4Kα/γ Inhibitor as a Potential Therapeutic Modulator in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, present a significant and growing global health challenge. A key pathological hallmark of many of these disorders is the accumulation of misfolded and aggregated proteins, which leads to synaptic dysfunction and neuronal cell death. Emerging research has identified the phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) family as a potential therapeutic target. Inhibition of these kinases, particularly the γ isoform, has been linked to the enhancement of autophagic flux, a crucial cellular process for clearing toxic protein aggregates.

ARUK2007145 is a potent, cell-active dual inhibitor of the α and γ isoforms of PI5P4K.[1][2][3][4] While direct experimental data on this compound in specific neurodegenerative disease models is not yet publicly available, its mechanism of action positions it as a valuable research tool and a potential therapeutic lead. This technical guide provides a comprehensive overview of the rationale for targeting PI5P4K in neurodegeneration, the known properties of this compound, and detailed, representative experimental protocols for its evaluation in relevant disease models.

The Role of PI5P4K in Neurodegenerative Disease

Phosphoinositide signaling pathways are critical for regulating a multitude of cellular processes, including cell growth, survival, and membrane trafficking. The PI5P4K family, consisting of α, β, and γ isoforms, catalyzes the conversion of phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[3] Dysregulation of this pathway has been implicated in various diseases, including cancer and neurodegeneration.[3][5]

The γ isoform of PI5P4K (PI5P4Kγ) has garnered particular interest in the context of neurodegenerative disorders.[5] Studies have demonstrated that pharmacological inhibition or genetic knockdown of PI5P4Kγ can enhance autophagic flux.[6][7] Autophagy is the cellular "waste disposal" system responsible for degrading and recycling damaged organelles and misfolded proteins. Enhancing this process is a promising therapeutic strategy for diseases characterized by the accumulation of protein aggregates, such as mutant huntingtin (mHtt) in Huntington's disease, amyloid-beta and tau in Alzheimer's disease, and α-synuclein in Parkinson's disease.

Specifically, research on other selective PI5P4Kγ inhibitors has shown that their application can lead to a reduction in the levels of mHtt protein in fibroblasts from Huntington's disease patients and a decrease in protein aggregates in neuronal models.[6][7] This effect is attributed to the increased clearance of these toxic proteins through the upregulated autophagy pathway. As a dual inhibitor of both PI5P4Kα and PI5P4Kγ, this compound offers a tool to investigate the combined effects of inhibiting these two isoforms on neuronal function and proteinopathy.

Quantitative Data for this compound

The following table summarizes the currently available quantitative data for this compound's inhibitory activity.

TargetAssay TypeValueReference
PI5P4KαBiochemical AssaypIC50: 7.3[1][2]
PI5P4KγBiochemical AssaypIC50: 8.1[1][2]

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway of this compound in Neurodegeneration

The following diagram illustrates the hypothesized mechanism by which this compound, through the inhibition of PI5P4Kα/γ, may promote the clearance of pathogenic protein aggregates in neurodegenerative diseases.

G cluster_0 This compound Intervention cluster_1 Cellular Signaling cluster_2 Pathological Process ARUK This compound PI5P4K PI5P4Kα / PI5P4Kγ ARUK->PI5P4K Inhibition PIP2 PI(4,5)P2 PI5P4K->PIP2 Catalyzes Autophagy Autophagic Flux (Initiation & Maturation) PI5P4K->Autophagy Negative Regulation (Hypothesized) PI5P PI5P PI5P->PI5P4K Substrate Clearance Aggregate Clearance Autophagy->Clearance Promotes Aggregates Toxic Protein Aggregates (e.g., mHtt, Aβ, α-synuclein) Neuroprotection Neuroprotection Clearance->Neuroprotection Leads to

Hypothesized signaling pathway of this compound.
Experimental Workflow: Evaluating this compound in a Neurodegenerative Disease Model

The following diagram outlines a typical experimental workflow to assess the efficacy of this compound in a cell-based model of neurodegeneration.

G start Start: Neuronal Cell Model (e.g., expressing mutant Huntingtin) treat Treat cells with varying concentrations of this compound start->treat biochem Biochemical Assays (e.g., Kinase Activity, Target Engagement) treat->biochem cell_imaging Cellular Imaging (e.g., Immunofluorescence for protein aggregates and autophagy markers) treat->cell_imaging western Western Blot Analysis (e.g., for levels of aggregated protein, autophagy markers like LC3-II/I ratio) treat->western viability Cell Viability Assay (e.g., MTT, LDH) treat->viability data Data Analysis and Interpretation biochem->data cell_imaging->data western->data viability->data

References

Dual Inhibition of PI5P4K Alpha and Gamma: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) have emerged as critical regulators of cellular signaling, with isoforms alpha (PI5P4Kα) and gamma (PI5P4Kγ) playing distinct yet interconnected roles in various pathological processes, including cancer and immunological disorders. The concurrent inhibition of both PI5P4Kα and PI5P4Kγ presents a compelling therapeutic strategy. This technical guide provides an in-depth overview of the core principles of PI5P4Kα/γ dual inhibition, presenting key quantitative data, detailed experimental protocols for inhibitor characterization, and visualizations of the pertinent signaling pathways.

Quantitative Data for PI5P4K Inhibitors

The development of potent and selective inhibitors targeting PI5P4K isoforms is an active area of research. Below is a summary of publicly available quantitative data for key dual PI5P4Kα/γ and pan-PI5P4K inhibitors.

Compound NameTarget IsoformsAssay TypepIC50 (α)pIC50 (γ)IC50 (α)IC50 (γ)Other NotesReference(s)
ARUK2007145 α, γADP-Glo7.38.1--Potent, cell-active dual inhibitor.[1]
THZ-P1-2 α, β, γADP-Glo--190 nM~75% inhibition at 0.7 µMCovalent pan-PI5P4K inhibitor.[2]
Compound 18 (from ARUK study) α, γNot Specified----Dual inhibitor with improved PI5P4Kα activity over initial hits.[1]
Compound 19 (from ARUK study) α, γNot Specified----Dual inhibitor with improved PI5P4Kα activity over initial hits.[1]

Signaling Pathways

PI5P4Kα and PI5P4Kγ are implicated in multiple signaling cascades, most notably the Hippo and mTORC1 pathways, which are central to cell proliferation, growth, and survival.

PI5P4K and the Hippo Signaling Pathway

The Hippo pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is a hallmark of cancer. PI5P4Ks intersect with this pathway, influencing the activity of the downstream effector YAP.

PI5P4K_Hippo_Pathway cluster_upstream Upstream Signals cluster_core_hippo Hippo Core Kinase Cascade cluster_pi5p4k PI5P4K Regulation cluster_downstream Downstream Effectors Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Stress Mechanical Stress Mechanical Stress->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 MST1_2->SAV1 PI5P4K_ag PI5P4Kα / PI5P4Kγ MST1_2->PI5P4K_ag phosphorylates & inhibits MOB1 MOB1 LATS1_2->MOB1 YAP YAP LATS1_2->YAP phosphorylates SAV1->MST1_2 MOB1->LATS1_2 PI5P PI5P PI5P4K_ag->PI5P consumes PIP2 PI(4,5)P2 PI5P4K_ag->PIP2 produces PI5P->MOB1 enhances interaction with LATS PI5P->PIP2 converts to YAP->PI5P4K_ag activity stimulates YAP program TEAD TEAD YAP->TEAD binds Transcription Target Gene Transcription YAP->Transcription TEAD->Transcription

PI5P4Kα/γ intersection with the Hippo signaling pathway.
PI5P4K and the mTORC1 Signaling Pathway

The mTORC1 pathway is a central regulator of cell growth and metabolism. PI5P4Kγ, in particular, has been shown to be a substrate of mTORC1 and to play a role in maintaining basal mTORC1 signaling.

PI5P4K_mTORC1_Pathway cluster_upstream Upstream Signals cluster_pi3k_akt PI3K/Akt Axis cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients TSC_complex TSC1/TSC2 Nutrients->TSC_complex inhibit Akt Akt PI3K->Akt Akt->TSC_complex inhibits mTORC1 mTORC1 S6K1 S6K1 mTORC1->S6K1 phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates Autophagy Autophagy mTORC1->Autophagy inhibits PI5P4K_gamma PI5P4Kγ mTORC1->PI5P4K_gamma phosphorylates Rheb Rheb-GTP Rheb->mTORC1 activates TSC_complex->Rheb inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis inhibits PI5P4K_gamma->mTORC1 maintains basal signaling

Crosstalk between PI5P4Kγ and the mTORC1 signaling pathway.

Experimental Protocols

Accurate and reproducible experimental methods are paramount for the evaluation of PI5P4Kα/γ dual inhibitors. The following section provides detailed protocols for key biochemical and cellular assays.

Protocol 1: ADP-Glo™ Kinase Assay for PI5P4Kα and PI5P4Kγ

This luminescent assay quantifies the amount of ADP produced during the kinase reaction, providing a measure of enzyme activity.

Materials:

  • Recombinant human PI5P4Kα or PI5P4Kγ enzyme

  • PI5P substrate (e.g., from Echelon Biosciences)

  • DPPS (1,2-dipalmitoyl-sn-glycero-3-phosphoserine)

  • ATP (Adenosine 5'-triphosphate)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT

  • Test compounds (serially diluted in DMSO)

  • White, opaque 384-well assay plates

Procedure:

  • Substrate Preparation:

    • Prepare a stock solution of PI5P and DPPS in DMSO.

    • For the assay, create a working solution by diluting the lipid stock in the assay buffer to the desired final concentration (e.g., 100 µM PI5P and 200 µM DPPS). Sonicate briefly to ensure homogeneity.

  • Compound Plating:

    • Add 50 nL of serially diluted test compounds or DMSO (vehicle control) to the wells of the 384-well plate.

  • Enzyme Addition:

    • Prepare a solution of PI5P4Kα or PI5P4Kγ in assay buffer at 2x the final desired concentration.

    • Add 5 µL of the enzyme solution to each well containing the compound.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiation of Kinase Reaction:

    • Prepare a 2x ATP solution in the assay buffer. The final ATP concentration should be at or near the Km for each enzyme.

    • Add 5 µL of the 2x ATP solution to each well to start the reaction.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the pIC50 or IC50 values.

Protocol 2: Radiometric [³²P]-ATP Filter Binding Assay

This classic and highly sensitive assay directly measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP onto the PI5P substrate.

Materials:

  • Recombinant human PI5P4Kα or PI5P4Kγ enzyme

  • PI5P substrate

  • DPPS

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • Non-radiolabeled ATP

  • Kinase Assay Buffer: 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT

  • Test compounds (serially diluted in DMSO)

  • P81 phosphocellulose filter plates

  • Wash Buffer: 75 mM phosphoric acid

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Substrate Preparation:

    • Prepare a sonicated mixture of PI5P and DPPS in kinase assay buffer.

  • Reaction Setup:

    • In a 96-well plate, combine the kinase assay buffer, test compound or DMSO, and the PI5P/DPPS substrate mixture.

    • Add the PI5P4Kα or PI5P4Kγ enzyme to each well.

  • Initiation of Kinase Reaction:

    • Prepare a reaction mix containing non-radiolabeled ATP and [γ-³²P]ATP in kinase assay buffer.

    • Add the ATP mix to each well to initiate the reaction.

    • Incubate at 30°C for 20-30 minutes.

  • Termination and Substrate Capture:

    • Stop the reaction by adding an equal volume of 4 M HCl.

    • Transfer the reaction mixture to the wells of a P81 phosphocellulose filter plate.

    • Allow the substrate to bind to the filter for 5-10 minutes.

  • Washing:

    • Wash the filter plate 4-6 times with 200 µL of cold 75 mM phosphoric acid per well to remove unincorporated [γ-³²P]ATP.

  • Data Acquisition:

    • Dry the filter plate completely.

    • Add scintillation fluid to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter.

    • Calculate the percent inhibition and determine IC50 values.

Protocol 3: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to verify target engagement of an inhibitor within a cellular context by measuring changes in the thermal stability of the target protein upon ligand binding.

Materials:

  • Cultured cells expressing endogenous or overexpressed PI5P4Kα and PI5P4Kγ

  • Cell culture medium and supplements

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Lysis Buffer: PBS with protease and phosphatase inhibitors

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies specific for PI5P4Kα and PI5P4Kγ

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system for Western blots

Procedure:

  • Cell Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat the cells with the test compound or DMSO (vehicle control) at the desired concentrations and incubate for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating:

    • Harvest the cells and resuspend them in PBS containing the test compound or DMSO.

    • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis of Soluble Protein:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using antibodies specific for PI5P4Kα and PI5P4Kγ.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • For each treatment condition, plot the percentage of soluble protein remaining as a function of temperature to generate a melting curve.

    • A shift in the melting curve in the presence of the compound indicates target engagement.

Conclusion

The dual inhibition of PI5P4Kα and PI5P4Kγ represents a promising avenue for therapeutic intervention in a range of diseases. This guide provides a foundational resource for researchers in this field, offering a compilation of quantitative data on existing inhibitors, detailed protocols for their characterization, and a visual representation of the key signaling pathways involved. The continued development of potent and selective dual inhibitors, facilitated by the robust experimental methodologies outlined herein, will be crucial in advancing our understanding of PI5P4K biology and realizing the full therapeutic potential of targeting these critical enzymes.

References

ARUK2007145: A Technical Guide to a Dual PI5P4Kα/γ Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARUK2007145 is a potent and cell-active chemical probe that selectively inhibits the alpha (α) and gamma (γ) isoforms of Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K).[1][2][3] Developed through rational design, this small molecule provides a valuable tool for investigating the distinct and overlapping functions of PI5P4Kα and PI5P4Kγ in cellular signaling, with potential applications in oncology, neurodegeneration, and immunology research.[1] This guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, experimental protocols for its use, and its place within the broader context of PI5P4K signaling.

Quantitative Data

The following tables summarize the key quantitative data for this compound, establishing its potency, selectivity, and cellular engagement.

Table 1: Biochemical Potency and Selectivity of this compound

TargetAssay FormatpIC50IC50 (nM)Fold Selectivity (α vs γ)
PI5P4KαADP-Glo7.3~506.3
PI5P4Kγ+ADP-Glo8.1~8
PI5P4KβADP-Glo< 4.6> 25,000> 500 (vs α), > 3125 (vs γ)

Data sourced from Aldred et al., RSC Med. Chem., 2023.[1] PI5P4Kγ+ is a constitutively active variant of the enzyme.

Table 2: Cellular Target Engagement of this compound

TargetAssay FormatpIC50
PI5P4Kγ (Wild-Type)InCELL Pulse7.3

Data sourced from Aldred et al., RSC Med. Chem., 2023.[1]

Table 3: Physicochemical and ADMET Properties of this compound

PropertyValue
Molecular Weight384.90 g/mol
ClogP4.2
Aqueous Solubility (pH 7.4)2 µM
MDCK-MDR1 Permeability (Papp A-B)1.1 x 10⁻⁶ cm/s
MDCK-MDR1 Efflux Ratio1.3
Mouse Liver Microsomal Stability (% remaining at 60 min)88%

Data sourced from Aldred et al., RSC Med. Chem., 2023.[1]

Signaling Pathways

PI5P4K enzymes play a crucial role in phosphoinositide signaling by converting phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1][4] This regulation of phosphoinositide pools impacts numerous cellular processes. Recent studies have highlighted a significant intersection between PI5P4K signaling and the Hippo pathway, a critical regulator of organ size and tumorigenesis.[5][6]

PI5P4K Signaling and Hippo Pathway Intersection.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods cited in the primary literature for this compound.

ADP-Glo™ Kinase Assay (for biochemical potency)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

  • PI5P4Kα, PI5P4Kγ+, or PI5P4Kβ enzyme

  • This compound

  • Lipid substrate (e.g., PI5P)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., HEPES, MgCl₂, CHAPS)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add the test compound and enzyme solution.

  • Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding the lipid substrate and ATP solution.

  • Incubate for a specific duration (e.g., 60 minutes) at room temperature.

  • Stop the reaction and deplete excess ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

  • Measure luminescence using a plate reader.

  • Calculate pIC50 values from the dose-response curves.

ADP_Glo_Workflow A 1. Add Compound & Enzyme B 2. Incubate (Pre-incubation) A->B C 3. Add Substrate & ATP (Initiate Reaction) B->C D 4. Incubate (Kinase Reaction) C->D E 5. Add ADP-Glo™ Reagent (Stop & Deplete ATP) D->E F 6. Incubate E->F G 7. Add Kinase Detection Reagent (Signal Generation) F->G H 8. Incubate G->H I 9. Read Luminescence H->I

Workflow for the ADP-Glo Kinase Assay.
InCELL Pulse™ Cellular Target Engagement Assay

This assay measures the thermal stabilization of a target protein upon ligand binding in live cells.

Materials:

  • Cells expressing the PI5P4Kγ-ePL fusion protein

  • This compound

  • InCELL Pulse™ Kit (DiscoverX)

  • Cell culture medium

  • 384-well PCR plates

Procedure:

  • Seed cells expressing the target protein in a 384-well plate.

  • Add serial dilutions of this compound to the cells and incubate for 1 hour at 37°C.

  • Apply a thermal pulse to the plate using a PCR machine to denature unbound protein.

  • Lyse the cells and add the Enzyme Acceptor (EA) reagent.

  • Incubate to allow for complementation of the ePL tag on stabilized protein with the EA.

  • Add substrate and measure the resulting chemiluminescent signal.

  • Increased signal indicates target stabilization by the compound.

InCELL_Pulse_Workflow A 1. Seed Cells (Target-ePL) B 2. Add Compound A->B C 3. Incubate (1 hr, 37°C) B->C D 4. Apply Thermal Pulse (Denaturation) C->D E 5. Lyse Cells & Add EA Reagent D->E F 6. Incubate (Complementation) E->F G 7. Add Substrate & Read Signal F->G

Workflow for the InCELL Pulse Assay.
MDCK-MDR1 Permeability Assay

This assay assesses the potential of a compound to cross the intestinal barrier and its susceptibility to efflux by P-glycoprotein (P-gp).

Materials:

  • MDCK-MDR1 cells

  • Transwell inserts

  • This compound

  • Transport buffer (e.g., HBSS)

  • LC-MS/MS system

Procedure:

  • Culture MDCK-MDR1 cells on Transwell inserts to form a confluent monolayer.

  • For apical to basolateral (A-B) transport, add this compound to the apical chamber.

  • For basolateral to apical (B-A) transport, add this compound to the basolateral chamber.

  • Incubate for a defined period (e.g., 90 minutes) at 37°C.

  • Collect samples from the receiver chamber at specified time points.

  • Analyze the concentration of this compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).

Mouse Liver Microsome Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver enzymes.

Materials:

  • Pooled mouse liver microsomes

  • This compound

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Procedure:

  • Pre-incubate this compound with liver microsomes in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Stop the reaction in each aliquot by adding cold acetonitrile.

  • Centrifuge to pellet the protein.

  • Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.

  • Determine the percentage of the compound remaining over time.

Conclusion

This compound is a well-characterized chemical probe for the dual inhibition of PI5P4Kα and PI5P4Kγ. Its demonstrated potency, selectivity over the β isoform, and cellular activity make it a valuable tool for dissecting the roles of these kinases in health and disease. The experimental protocols provided herein offer a starting point for researchers to utilize this compound in their own investigations into the complex world of phosphoinositide signaling.

References

The Pharmacology of ARUK2007145: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARUK2007145 is a potent, cell-active dual inhibitor of the α and γ isoforms of phosphatidylinositol 5-phosphate 4-kinase (PI5P4K).[1][2][3] This document provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, in vitro activity, cellular target engagement, and the relevant signaling pathways. The information is intended to support further research and development of this and similar compounds targeting the PI5P4K family of lipid kinases, which are implicated in various diseases, including cancer, neurodegeneration, and immunological disorders.[1][2][3]

Introduction to PI5P4K and this compound

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that phosphorylate phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1] This enzymatic activity is a crucial step in phosphoinositide signaling, a pathway that governs a multitude of cellular processes such as cell proliferation, membrane trafficking, and cytoskeletal organization.[1] The PI5P4K family consists of three isoforms: α, β, and γ. Dysregulation of PI5P4K activity has been linked to various pathological conditions, making these kinases attractive therapeutic targets.[1][2][3]

This compound was developed through a rational design approach to create a dual inhibitor of the PI5P4Kα and PI5P4Kγ isoforms.[1][2] It is a cell-active probe molecule with favorable ADMET properties for cellular experiments.[1][2][3]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of PI5P4Kα and PI5P4Kγ. By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of their substrate, PI5P, thereby modulating the downstream signaling events that are dependent on the production of PI(4,5)P2.

Quantitative Data

The following tables summarize the in vitro inhibitory activity and cellular target engagement of this compound against PI5P4K isoforms.

Table 1: In Vitro Kinase Inhibition

CompoundTargetpIC50
This compoundPI5P4Kα7.3
This compoundPI5P4Kγ8.1

Data sourced from MedchemExpress and further supported by the primary publication.[3][4]

Signaling Pathway

This compound inhibits PI5P4Kα and PI5P4Kγ, which are key enzymes in the phosphoinositide signaling pathway. This pathway intersects with other critical cellular signaling networks, including the Hippo pathway, which regulates organ size and cell proliferation. The inhibition of PI5P4K by this compound leads to a decrease in the production of PI(4,5)P2 from PI5P, which can impact downstream cellular processes.

PI5P4K Signaling Pathway and Inhibition by this compound

Experimental Protocols

ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Workflow:

ADP_Glo_Workflow cluster_reaction Kinase Reaction cluster_detection ADP Detection A 1. Prepare kinase reaction mix: - PI5P4Kα or PI5P4Kγ - this compound (or vehicle) - PI5P substrate - ATP B 2. Incubate at room temperature A->B C 3. Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP B->C D 4. Incubate for 40 minutes C->D E 5. Add Kinase Detection Reagent to convert ADP to ATP and generate light D->E F 6. Incubate for 30-60 minutes E->F G 7. Measure luminescence F->G

ADP-Glo™ Kinase Assay Workflow

Detailed Methodology:

  • Kinase Reaction: The kinase reaction is performed in a multi-well plate. Each well contains the PI5P4K enzyme (α or γ isoform), the lipid substrate PI5P, and ATP in a kinase reaction buffer. This compound is added at various concentrations to determine its inhibitory effect.

  • ATP Depletion: After the kinase reaction incubation period, ADP-Glo™ Reagent is added. This reagent terminates the kinase reaction and depletes the remaining ATP.

  • ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is then added, which contains an enzyme that converts the ADP generated by the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal, which is proportional to the initial kinase activity.

  • Data Analysis: The luminescence is measured using a plate reader. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

InCELL Pulse™ Cellular Target Engagement Assay

This assay measures the binding of a compound to its target protein in a cellular environment by assessing the thermal stability of the target protein.

Workflow:

InCELL_Pulse_Workflow cluster_cell_prep Cell Treatment cluster_denaturation Thermal Denaturation cluster_detection Target Detection A 1. Seed cells expressing the target protein (PI5P4Kα or PI5P4Kγ) B 2. Treat cells with varying concentrations of this compound A->B C 3. Incubate to allow compound to enter cells and bind to the target B->C D 4. Heat the cells to induce thermal denaturation of proteins C->D E 5. Lyse the cells D->E F 6. Add detection reagents for the soluble (non-denatured) target protein E->F G 7. Measure the signal (e.g., luminescence) F->G

InCELL Pulse™ Cellular Target Engagement Assay Workflow

Detailed Methodology:

  • Cell Treatment: A suitable cell line endogenously or exogenously expressing the target kinase (PI5P4Kα or PI5P4Kγ) is treated with a range of concentrations of this compound.

  • Thermal Pulse: The cells are then subjected to a heat pulse at a specific temperature. The binding of this compound to its target kinase is expected to stabilize the protein, making it more resistant to thermal denaturation.

  • Cell Lysis and Detection: Following the heat treatment, the cells are lysed, and the amount of soluble (non-denatured) target protein is quantified using a specific detection method, often involving enzyme fragment complementation, which generates a luminescent or fluorescent signal.

  • Data Analysis: An increase in the signal at higher compound concentrations indicates target engagement. The EC50 for target engagement can be determined by plotting the signal against the compound concentration.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of PI5P4Kα and PI5P4Kγ. Its dual inhibitory activity and cell permeability make it a useful tool for elucidating the roles of these kinases in health and disease. The data and protocols presented in this guide provide a foundation for researchers to utilize this compound in their studies and to advance the development of novel therapeutics targeting the PI5P4K signaling pathway.

References

ARUK2007145: A Technical Guide to the Dual PI5P4Kα/γ Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ARUK2007145, a potent, cell-active dual inhibitor of the α and γ isoforms of phosphatidylinositol 5-phosphate 4-kinase (PI5P4K). The information presented is based on preliminary studies and is intended to support further research and development efforts in fields such as oncology, neurodegeneration, and immunology where PI5P4K signaling is a key therapeutic target.[1]

Core Compound Data

This compound has been identified as a valuable probe molecule for exploring the roles of PI5P4Kα and PI5P4Kγ in cellular signaling pathways.[1] Its dual inhibitory action allows for the simultaneous modulation of both isoforms, providing a tool to investigate the combined effects of their inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds as reported in the primary literature. This data is essential for comparing the potency and selectivity of these inhibitors.

Table 1: In Vitro Potency of this compound and Precursor Compounds [1]

CompoundPI5P4Kα pIC50PI5P4Kγ pIC50
This compound (39) 7.1 7.5
Compound 186.87.2
Compound 196.97.3
Compound 176.57.1

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Table 2: Physicochemical and ADMET Properties of this compound [1]

PropertyValue
Molecular Weight (MW)459.5
XlogP3.8
Aqueous Solubility (pH 7.4)10 µM
Mouse Liver Microsomal Stability (t½)>60 min

ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity.

Signaling Pathway

This compound targets the phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), which are crucial enzymes in the phosphoinositide signaling pathway.[1] These kinases catalyze the phosphorylation of phosphatidylinositol 5-phosphate (PI5P) to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[2] PI(4,5)P2 is a key second messenger involved in a multitude of cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization.[1] By inhibiting PI5P4Kα and PI5P4Kγ, this compound disrupts the production of a specific pool of PI(4,5)P2, thereby modulating these downstream cellular events. Recent studies have also suggested an intersection of PI5P4K signaling with the Hippo pathway, a critical regulator of cell proliferation and apoptosis.[3]

PI5P4K_Signaling_Pathway cluster_membrane Cell Membrane PI5P PI5P (Phosphatidylinositol 5-phosphate) PI5P4K PI5P4Kα / PI5P4Kγ PI5P->PI5P4K Substrate PI45P2 PI(4,5)P2 (Phosphatidylinositol 4,5-bisphosphate) Downstream Downstream Signaling (e.g., Cytoskeletal organization, Membrane trafficking, Hippo Pathway Modulation) PI45P2->Downstream Activation PI5P4K->PI45P2 Phosphorylation This compound This compound This compound->PI5P4K Inhibition

Caption: PI5P4K Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary studies of this compound.

ADP-Glo™ Kinase Assay for PI5P4K Inhibition

This assay is used to determine the in vitro potency of compounds against PI5P4Kα and PI5P4Kγ by measuring the amount of ADP produced in the kinase reaction.[1][4][5]

Materials:

  • Recombinant PI5P4Kα or PI5P4Kγ enzyme

  • PI5P substrate

  • ATP

  • Kinase buffer (e.g., HEPES, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 384-well white plates

Procedure:

  • Prepare a solution of the PI5P4K enzyme in kinase buffer.

  • Dispense the enzyme solution into the wells of a 384-well plate.

  • Add the test compounds at various concentrations to the wells. Incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding a mixture of PI5P substrate and ATP to each well.

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the pIC50 values by fitting the dose-response data to a four-parameter logistic equation.[1]

In Vitro ADMET Assays

These assays are performed to evaluate the drug-like properties of the compounds.

a) Aqueous Solubility:

  • A stock solution of the compound in DMSO is diluted in phosphate-buffered saline (PBS) at pH 7.4.

  • The solution is shaken for a specified period (e.g., 24 hours) to reach equilibrium.

  • The concentration of the dissolved compound is measured by a suitable analytical method, such as high-performance liquid chromatography (HPLC).

b) Microsomal Stability:

  • The test compound is incubated with mouse liver microsomes in the presence of NADPH at 37°C.

  • Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction is quenched, and the concentration of the remaining parent compound is quantified by LC-MS/MS.

  • The half-life (t½) of the compound is calculated from the rate of its disappearance.

Cellular Target Engagement Assay

This type of assay is crucial to confirm that the compound interacts with its intended target within a cellular context. While the specific cellular target engagement assay for this compound is not detailed in the initial publication, a common approach is the Cellular Thermal Shift Assay (CETSA).

General CETSA Protocol:

  • Culture cells to a suitable confluency.

  • Treat the cells with the test compound (this compound) or vehicle control (DMSO).

  • Harvest the cells and resuspend them in a suitable buffer.

  • Divide the cell suspension into aliquots and heat them to a range of different temperatures.

  • Cool the samples and lyse the cells to separate the soluble and aggregated protein fractions by centrifugation.

  • Analyze the amount of soluble target protein (PI5P4Kα or PI5P4Kγ) in the supernatant by a protein detection method such as Western blotting or ELISA.

  • A shift in the melting temperature of the target protein in the presence of the compound indicates target engagement.

References

Methodological & Application

Application Notes and Protocols for ARUK2007145, a Dual PI5P4Kα/γ Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARUK2007145 is a potent, cell-active dual inhibitor of the α and γ isoforms of phosphatidylinositol 5-phosphate 4-kinase (PI5P4K).[1] This enzyme family plays a crucial role in cellular signaling by catalyzing the phosphorylation of phosphatidylinositol 5-phosphate (PI5P) to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[2] Dysregulation of PI5P4K activity is implicated in various diseases, including cancer, neurodegeneration, and immunological disorders, making it a significant therapeutic target.[1] These application notes provide a detailed protocol for a cell-based assay to evaluate the efficacy of this compound using the ADP-Glo™ Kinase Assay, a luminescent-based method to measure kinase activity.

Data Presentation

The inhibitory activity of this compound and related compounds against PI5P4K isoforms can be quantified by determining their pIC50 values. The pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50), providing a measure of a compound's potency.

CompoundTarget(s)pIC50SelectivityKey Cellular Effects
This compound PI5P4Kα, PI5P4Kγ 8.0 (for PI5P4Kα) Dual inhibitor of α and γ isoforms Disrupts PI5P4K signaling, impacts downstream pathways like mTORC1 and the Hippo pathway
ARUK2002821PI5P4Kα8.0Selective vs. PI5P4Kβ and PI5P4KγBroad selectivity against lipid and protein kinases
CC260PI5P4Kα, PI5P4KβKi = 40 nMDual inhibitorDisrupts cell energy homeostasis, induces AMPK activation, inhibits mTORC1, selectively toxic to p53-null tumor cells[3]
THZ-P1-2Pan-PI5P4K (α, β, γ)IC50 = 190 nMPan-inhibitor (covalent)Disrupts autophagy, upregulates TFEB signaling, demonstrates anti-proliferative activity in leukemia cell lines[3]

Signaling Pathway

PI5P4Kα and PI5P4Kγ are key regulators of phosphoinositide signaling. They phosphorylate PI5P to generate PI(4,5)P2, a critical second messenger involved in numerous cellular processes. Inhibition of PI5P4Kα/γ by this compound leads to a decrease in PI(4,5)P2 levels, which can impact downstream signaling pathways such as the mTORC1 and Hippo pathways, affecting cell growth, proliferation, and survival.[4][5]

PI5P4K_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling PI5P PI5P PI5P4K PI5P4Kα/γ PI5P->PI5P4K PI45P2 PI(4,5)P2 mTORC1 mTORC1 Signaling PI45P2->mTORC1 Hippo Hippo Pathway PI45P2->Hippo PI5P4K->PI45P2 ATP -> ADP Proliferation Cell Growth & Proliferation mTORC1->Proliferation Hippo->Proliferation This compound This compound This compound->PI5P4K Inhibition

PI5P4Kα/γ signaling and inhibition by this compound.

Experimental Protocols

Cell-Based Assay for this compound using ADP-Glo™ Kinase Assay

This protocol describes a cell-based approach to determine the inhibitory effect of this compound on PI5P4Kα/γ activity. The workflow involves treating cultured cells with the inhibitor, preparing cell lysates, and then measuring the kinase activity in the lysates using the ADP-Glo™ Kinase Assay.

Materials:

  • Cell Line: A suitable cell line expressing PI5P4Kα and/or PI5P4Kγ (e.g., prostate or breast cancer cell lines).

  • This compound: Stock solution in DMSO.

  • Cell Culture Medium and Reagents: As required for the chosen cell line.

  • Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer: (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Bradford Reagent or BCA Protein Assay Kit

  • ADP-Glo™ Kinase Assay Kit (Promega):

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra Pure ATP, 10mM

    • ADP, 10mM

  • PI5P Substrate: Phosphatidylinositol 5-phosphate.

  • Kinase Reaction Buffer: (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/ml BSA).

  • White, opaque 96-well or 384-well plates.

  • Plate-reading luminometer.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment.

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (DMSO).

    • Replace the medium with the compound-containing medium and incubate for a predetermined time (e.g., 2, 6, or 24 hours).

  • Cell Lysis and Protein Quantification:

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer to each well.

    • Collect the cell lysates and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a Bradford or BCA assay. Normalize all samples to the same protein concentration.

  • Kinase Reaction:

    • Prepare the kinase reaction mixture in the wells of a white, opaque plate. For each reaction, combine:

      • Normalized cell lysate.

      • PI5P substrate at the desired concentration.

      • ATP at a concentration close to the Km for PI5P4K.

      • Kinase reaction buffer to the final volume.

    • Incubate the reaction at room temperature for a specific time (e.g., 60 minutes).

  • ADP-Glo™ Assay:

    • Step 1: ATP Depletion. Add ADP-Glo™ Reagent to each well (equal to the volume of the kinase reaction). This will terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[2][6]

    • Step 2: ADP to ATP Conversion and Detection. Add Kinase Detection Reagent to each well (twice the volume of the kinase reaction). This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase and luciferin (B1168401) to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[2][7]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Convert the IC50 to pIC50.

Experimental Workflow

The following diagram outlines the key steps in the cell-based assay for evaluating this compound.

Experimental_Workflow A Seed Cells in Multi-well Plate B Treat with this compound (and vehicle control) A->B A->B C Lyse Cells B->C D Quantify & Normalize Protein Concentration C->D E Set up Kinase Reaction (Lysate + Substrate + ATP) D->E F Add ADP-Glo™ Reagent (Incubate 40 min) E->F G Add Kinase Detection Reagent (Incubate 30-60 min) F->G H Measure Luminescence G->H I Calculate % Inhibition & Determine pIC50 H->I

Workflow for this compound cell-based assay.

References

Application Notes and Protocols: The Efficacy of a Novel PI3K Inhibitor in Glioblastoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by rapid proliferation and resistance to therapy.[1][2] The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is frequently hyperactivated in GBM, making it a key target for therapeutic intervention.[3][4] This document provides detailed protocols for evaluating the efficacy of a novel, potent, and selective PI3K inhibitor, designated as GBM-PI3K-Inhibitor-X, in glioblastoma cell lines. The included methodologies cover cell viability assessment, apoptosis analysis, and investigation of target engagement within the PI3K/AKT/mTOR pathway. The data presented herein serves as a representative example of the expected outcomes when utilizing these protocols.

Introduction

Glioblastoma multiforme (GBM) is a devastating disease with a median survival of approximately 15 months, highlighting the urgent need for novel therapeutic strategies.[2] The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4] Aberrant activation of this pathway, often due to mutations in key components like PTEN, PIK3CA, and EGFR, is a hallmark of GBM.[3][4] Therefore, targeting this pathway with small molecule inhibitors represents a promising therapeutic approach.

GBM-PI3K-Inhibitor-X is a hypothetical, next-generation, ATP-competitive inhibitor of Class I PI3K enzymes. These application notes provide a framework for researchers to assess the in vitro anti-tumor activity of similar compounds in glioblastoma cell line models.

Data Presentation

Table 1: In Vitro Cell Viability (IC50) of GBM-PI3K-Inhibitor-X in Glioblastoma Cell Lines
Cell LineDescriptionIC50 (µM) after 72h Treatment
U-87 MGPTEN-null, human glioblastoma0.25
T98GPTEN-mutant, human glioblastoma0.80
A172PTEN-wildtype, human glioblastoma1.50
Primary GBM Line 1Patient-derived, PTEN-null0.35

Data are representative and simulated for illustrative purposes.

Table 2: Apoptosis Induction by GBM-PI3K-Inhibitor-X in U-87 MG Cells
Treatment (24h)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total % Apoptotic Cells
Vehicle Control (DMSO)2.11.53.6
GBM-PI3K-Inhibitor-X (0.5 µM)15.85.221.0
GBM-PI3K-Inhibitor-X (1.0 µM)28.410.138.5

Data are representative and simulated for illustrative purposes.

Table 3: Western Blot Analysis of PI3K/AKT/mTOR Pathway Modulation
Target ProteinU-87 MG CellsT98G Cells
Vehicle Inhibitor-X (0.5 µM)
p-AKT (Ser473)++++
Total AKT++++++
p-mTOR (Ser2448)++++
Total mTOR++++++
p-S6K (Thr389)++++
Total S6K++++++
GAPDH++++++

Relative protein levels are indicated by '+' symbols. Data are representative and simulated.

Visualization of Signaling Pathway and Experimental Workflow

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K Proliferation Cell Growth & Proliferation S6K->Proliferation Inhibitor GBM-PI3K-Inhibitor-X Inhibitor->PI3K

Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of GBM-PI3K-Inhibitor-X.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Glioblastoma Cell Culture (e.g., U-87 MG, T98G) treatment Treat with GBM-PI3K-Inhibitor-X (Dose-Response) start->treatment viability Cell Viability Assay (72h, MTT/XTT) treatment->viability apoptosis Apoptosis Assay (24h, Annexin V/PI) treatment->apoptosis western Western Blot (4-6h, p-AKT, p-mTOR) treatment->western data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis western->data_analysis

Caption: Experimental workflow for evaluating GBM-PI3K-Inhibitor-X in glioblastoma cell lines.

Experimental Protocols

Protocol 1: Glioblastoma Cell Culture and Maintenance
  • Cell Lines: U-87 MG, T98G, A172 (or other relevant GBM cell lines).

  • Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Neutralize with complete medium and re-plate at the desired density.

Protocol 2: Cell Viability (MTT) Assay
  • Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of GBM-PI3K-Inhibitor-X in complete medium. Replace the existing medium with 100 µL of the drug-containing medium or vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
  • Seeding: Seed 2 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with GBM-PI3K-Inhibitor-X at the desired concentrations (e.g., 0.5 µM and 1.0 µM) or vehicle control for 24 hours.

  • Cell Collection: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze the samples immediately using a flow cytometer.

Protocol 4: Western Blotting for Signaling Pathway Analysis
  • Seeding and Treatment: Seed 1 x 10^6 cells in a 60 mm dish. After overnight adherence, starve the cells in serum-free medium for 6 hours. Treat with GBM-PI3K-Inhibitor-X or vehicle for 4-6 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

The protocols and representative data outlined in this document provide a comprehensive guide for the preclinical evaluation of PI3K inhibitors, such as the hypothetical GBM-PI3K-Inhibitor-X, in glioblastoma cell lines. These experiments are crucial for determining the compound's potency, mechanism of action, and potential as a therapeutic agent for glioblastoma. The provided visualizations of the targeted signaling pathway and the experimental workflow serve as valuable tools for planning and interpreting research in this area.

References

Application Notes and Protocols for ARUK2007145 in Acute Myeloid Leukemia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to ARUK2007145

This compound is a potent, cell-permeable dual inhibitor of the α and γ isoforms of phosphatidylinositol 5-phosphate 4-kinase (PI5P4K).[1] PI5P4Ks are a family of lipid kinases that play a crucial role in various cellular processes, including signal transduction, cell proliferation, and survival. The α and γ isoforms of PI5P4K have been implicated in the pathology of several cancers. Notably, high expression of both PI5P4Kα and PI5P4Kγ has been associated with an unfavorable clinical outcome in acute myeloid leukemia (AML), suggesting that these kinases are potential therapeutic targets in this disease.[1]

These application notes provide a framework for investigating the therapeutic potential of this compound in AML research. While direct experimental data on this compound in AML cell lines is not yet publicly available, this document outlines the rationale for its use and provides generalized protocols for its characterization in an AML context.

Rationale for Use in AML Research

Acute Myeloid Leukemia (AML) is a cancer of the myeloid line of blood cells, characterized by the rapid growth of abnormal cells that build up in the bone marrow and blood and interfere with normal blood cell production. The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in AML and is a key driver of leukemic cell survival and proliferation. PI5P4Kα has been identified as a component of this signaling network, and its inhibition can impact downstream signaling. The dual inhibition of PI5P4Kα and PI5P4Kγ by this compound presents a novel therapeutic strategy to potentially disrupt these oncogenic signaling pathways in AML.

Data Presentation

As no specific quantitative data for this compound in AML research is currently available in the public domain, the following table is a template for researchers to populate with their own experimental data.

Table 1: In Vitro Activity of this compound in AML Cell Lines

Cell LineMolecular SubtypeThis compound IC50 (µM)Apoptosis (% at 1 µM)
HL-60M2Data to be determinedData to be determined
THP-1M5Data to be determinedData to be determined
KG-1M6Data to be determinedData to be determined
OCI-AML3M4Data to be determinedData to be determined
MOLM-13M5Data to be determinedData to be determined

Signaling Pathway

The PI5P4K enzymes phosphorylate phosphatidylinositol 5-phosphate (PI(5)P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). PI(4,5)P2 is a critical secondary messenger that can be hydrolyzed by phospholipase C (PLC) to generate inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), or phosphorylated by phosphoinositide 3-kinase (PI3K) to generate phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3). PI(3,4,5)P3 is a key activator of the AKT/mTOR pathway, which promotes cell growth, proliferation, and survival. By inhibiting PI5P4Kα/γ, this compound is hypothesized to reduce the pool of PI(4,5)P2 available for PI3K, thereby attenuating AKT/mTOR signaling.

PI5P4K_Signaling_Pathway Hypothesized Signaling Pathway of this compound in AML cluster_membrane Plasma Membrane cluster_cytosol Cytosol PI(5)P PI(5)P PI5P4K_alpha_gamma PI5P4Kα/γ PI(5)P->PI5P4K_alpha_gamma PI(4,5)P2 PI(4,5)P2 PI3K PI3K PI(4,5)P2->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT PI5P4K_alpha_gamma->PI(4,5)P2 Phosphorylation This compound This compound This compound->PI5P4K_alpha_gamma Inhibits mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Hypothesized action of this compound on the PI5P4K signaling pathway.

Experimental Protocols

The following are generalized protocols that can be adapted for the evaluation of this compound in AML cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed AML cells (e.g., HL-60, THP-1) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium.

  • Treatment: Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Add 150 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Workflow for a cell viability (MTT) assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying the induction of apoptosis by this compound.

  • Cell Treatment: Seed AML cells in a 6-well plate at a density of 5 x 10^5 cells/well and treat with this compound at various concentrations (e.g., 0.1, 1, 10 µM) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes and wash once with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each sample and analyze by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot Analysis

This protocol is for assessing the effect of this compound on the PI5P4K signaling pathway.

  • Cell Lysis: Treat AML cells with this compound as in the apoptosis assay. After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT, total AKT, p-mTOR, total mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow Western Blot Experimental Workflow A AML Cell Treatment with this compound B Cell Lysis and Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to PVDF Membrane C->D E Blocking D->E F Primary Antibody Incubation (e.g., p-AKT, AKT) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis H->I

A generalized workflow for Western blot analysis.

Conclusion

This compound represents a promising tool for the investigation of PI5P4Kα/γ as a therapeutic target in acute myeloid leukemia. The protocols and information provided herein offer a foundational guide for researchers to explore the efficacy and mechanism of action of this novel dual inhibitor in AML models. Further preclinical studies are warranted to validate its therapeutic potential.

References

Application Notes and Protocols for ARUK2007145 in Autophagy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARUK2007145 is a potent and cell-active dual inhibitor of the α and γ isoforms of phosphatidylinositol 5-phosphate 4-kinase (PI5P4K).[1][2][3] While initially developed for its therapeutic potential in diseases like cancer and neurodegeneration, its specific targeting of PI5P4K isoforms involved in autophagy regulation presents a valuable opportunity for its use as a chemical probe in studying this fundamental cellular process.[4] Autophagy is a catabolic mechanism essential for cellular homeostasis, and its dysregulation is implicated in a wide range of human diseases. This document provides detailed application notes and proposed protocols for utilizing this compound to investigate the role of PI5P4K in autophagy.

Mechanism of Action: Targeting PI5P4K in the Autophagic Pathway

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that phosphorylate phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). Emerging evidence indicates that PI5P4Kα and PI5P4Kβ are crucial for the late stages of autophagy, specifically in regulating the fusion of autophagosomes with lysosomes. The deletion of the genes encoding these kinases leads to a defective clearance of autophagosomes, resulting in their accumulation and a subsequent disruption of the autophagic flux.

This compound acts as a dual inhibitor of PI5P4Kα and PI5P4Kγ. By inhibiting these kinases, this compound is hypothesized to interfere with the autophagosome-lysosome fusion process, leading to an accumulation of autophagosomes. This makes this compound a valuable tool to dissect the molecular mechanisms by which PI5P4K isoforms regulate autophagic clearance.

Data Presentation: this compound Inhibitory Activity

The following table summarizes the reported in vitro inhibitory activity of this compound against PI5P4K isoforms.

Target IsoformpIC50Reference
PI5P4Kα7.3[1][3]
PI5P4Kγ8.1[1][3]
PI5P4KβNo significant activity[2]

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Proposed Signaling Pathway and Experimental Workflow

To visualize the proposed mechanism of action and experimental design, the following diagrams are provided.

Caption: Proposed mechanism of this compound action in the autophagy pathway.

Autophagic_Flux_Workflow start Seed cells expressing mCherry-EGFP-LC3 treatment Treat with this compound (or vehicle control) start->treatment baf_treatment Co-treat with Bafilomycin A1 (optional, for flux confirmation) treatment->baf_treatment Parallel experiment incubation Incubate for desired time points treatment->incubation baf_treatment->incubation imaging Acquire images using fluorescence microscopy incubation->imaging analysis Quantify yellow (autophagosomes) and red (autolysosomes) puncta imaging->analysis conclusion Determine effect on autophagic flux analysis->conclusion

References

Application Notes and Protocols for ARUK2007145 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARUK2007145 is a potent, cell-active dual inhibitor of the α and γ isoforms of phosphatidylinositol 5-phosphate 4-kinase (PI5P4K).[1][2][3][4][5] PI5P4K enzymes are crucial regulators of phosphoinositide signaling pathways, which are implicated in a variety of cellular processes including cell proliferation, membrane trafficking, and cytoskeletal organization. Dysregulation of PI5P4K activity has been linked to diseases such as cancer, neurodegeneration, and immunological disorders.[1][3][4] this compound serves as a valuable chemical probe for elucidating the biological functions of PI5P4Kα and PI5P4Kγ and for validating these kinases as therapeutic targets.

These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) formats to identify and characterize modulators of PI5P4K activity. The provided methodologies are based on established kinase assay platforms and can be adapted for large-scale screening campaigns.

Data Presentation

Biochemical Potency of this compound

The inhibitory activity of this compound against PI5P4Kα and PI5P4Kγ has been determined using biochemical assays. The data is presented as pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC50).

CompoundTargetpIC50IC50 (nM)
This compoundPI5P4Kα7.350.1
This compoundPI5P4Kγ8.17.9

Data sourced from MedchemExpress and rational design publication.[2]

Signaling Pathway

The PI5P4K signaling pathway is interconnected with other critical cellular signaling networks, including the Hippo pathway. PI5P4K phosphorylates phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key signaling molecule. Recent studies have shown that the core Hippo pathway kinases, MST1/2, can phosphorylate and inhibit PI5P4K activity.[6][7][8] This interaction suggests that PI5P4K acts as a node integrating metabolic information with growth-regulatory pathways.[7]

PI5P4K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus PI5P PI5P PI5P4K PI5P4Kα/γ PI5P->PI5P4K Substrate MOB1 MOB1 PI5P->MOB1 Binds & Enhances LATS interaction PI45P2 PI(4,5)P2 PI5P4K->PI45P2 Phosphorylation This compound This compound This compound->PI5P4K Inhibition MST1_2 MST1/2 MST1_2->PI5P4K Phosphorylates (Inhibits) LATS1_2 LATS1/2 MST1_2->LATS1_2 Activates YAP YAP LATS1_2->YAP Phosphorylates (Inhibits) YAP_n YAP YAP->YAP_n Translocation MOB1->LATS1_2 TEAD TEAD YAP_n->TEAD Gene_Expression Gene Expression (e.g., EMT) TEAD->Gene_Expression Activates

Caption: PI5P4K signaling and its intersection with the Hippo pathway.

Experimental Protocols

Biochemical High-Throughput Screening Protocol for PI5P4Kα/γ Inhibitors

This protocol describes a homogeneous, luminescence-based assay for high-throughput screening of PI5P4Kα and PI5P4Kγ inhibitors using the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human PI5P4Kα or PI5P4Kγ+ enzyme

  • This compound (as a control inhibitor)

  • D-myo-di16-PI(5)P (substrate)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 40 mM Tris pH 7.4, 50 mM NaCl, 10 mM MgCl2, 0.5 mg/ml BSA, 1 mM DTT)

  • 1536-well white, solid-bottom assay plates

  • Automated liquid handling systems

Experimental Workflow Diagram:

HTS_Workflow start Start dispense_compounds Dispense Compounds (including this compound control) and DMSO to 1536-well plate start->dispense_compounds add_enzyme Add PI5P4Kα or PI5P4Kγ Enzyme Solution dispense_compounds->add_enzyme incubate1 Incubate at RT (e.g., 15 min) add_enzyme->incubate1 add_substrate Add Substrate/ATP Mix (PI(5)P and ATP) incubate1->add_substrate incubate2 Incubate at RT (e.g., 60 min) add_substrate->incubate2 add_adpglo Add ADP-Glo™ Reagent incubate2->add_adpglo incubate3 Incubate at RT (e.g., 40 min) add_adpglo->incubate3 add_kdr Add Kinase Detection Reagent incubate3->add_kdr incubate4 Incubate at RT (e.g., 30 min) add_kdr->incubate4 read_luminescence Read Luminescence incubate4->read_luminescence analyze_data Data Analysis (Calculate % inhibition, Z-factor) read_luminescence->analyze_data end End analyze_data->end Cellular_HTS_Workflow start Start seed_cells Seed Cells into 384-well Plates start->seed_cells incubate_adhesion Incubate for Cell Adhesion (e.g., 24 hours) seed_cells->incubate_adhesion add_compounds Add Test Compounds (including this compound control) incubate_adhesion->add_compounds incubate_treatment Incubate for Treatment Period (e.g., 72 hours) add_compounds->incubate_treatment equilibrate_plate Equilibrate Plate to Room Temperature incubate_treatment->equilibrate_plate add_celltiterglo Add CellTiter-Glo® Reagent equilibrate_plate->add_celltiterglo mix_plate Mix on Orbital Shaker add_celltiterglo->mix_plate incubate_lysis Incubate for Cell Lysis and Signal Stabilization mix_plate->incubate_lysis read_luminescence Read Luminescence incubate_lysis->read_luminescence analyze_data Data Analysis (Calculate % viability, GI50) read_luminescence->analyze_data end End analyze_data->end

References

Troubleshooting & Optimization

ARUK2007145 solubility and stability in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of the dual PI5P4Kα/γ inhibitor, ARUK2007145, in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, cell-active dual inhibitor of the α and γ isoforms of phosphatidylinositol 5-phosphate 4-kinase (PI5P4K). These kinases are involved in the phosphoinositide signaling pathway, which regulates various cellular processes. By inhibiting PI5P4K, this compound can modulate downstream signaling events. The PI5P4K pathway is known to intersect with the Hippo signaling pathway, a critical regulator of organ size and cell proliferation.

Q2: What is the general solubility of this compound?

A2: While specific quantitative data for this compound in various cell culture media is not publicly available, it is described as a cell-active probe with aqueous solubility measured at pH 7.4. Generally, the solubility of small molecule inhibitors in aqueous-based cell culture media can be limited.

Q3: How should I prepare stock solutions of this compound?

A3: It is recommended to prepare high-concentration stock solutions of this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO). These stock solutions can then be diluted to the final desired concentration in the cell culture medium immediately before use.

Q4: What is the recommended final concentration of DMSO in cell culture?

A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v). It is crucial to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to account for any effects of the solvent.

Q5: How can I assess the stability of this compound in my specific cell culture medium?

A5: The stability of a compound in cell culture media can be determined by incubating the compound in the media at 37°C over a time course (e.g., 0, 2, 4, 8, 24 hours). At each time point, an aliquot of the medium is taken and the concentration of the parent compound is quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Precipitate forms in the cell culture medium upon addition of this compound. The concentration of this compound exceeds its solubility limit in the aqueous medium.- Lower the final concentration of this compound.- Ensure the stock solution is fully dissolved before adding to the medium.- Prepare fresh dilutions for each experiment.
Loss of biological activity of this compound in long-term experiments. The compound may be unstable and degrading in the cell culture medium at 37°C over time.- Perform a stability study to determine the half-life of this compound in your specific medium.- Consider replenishing the medium with freshly prepared compound at regular intervals during the experiment.
High variability in experimental results between replicates. Inconsistent solubility or stability of the compound.- Ensure the stock solution is homogenous before making dilutions.- Prepare a master mix of the final working solution to add to all replicate wells to ensure consistency.
Cells show signs of stress or toxicity even at low concentrations of this compound. The final concentration of the organic solvent (e.g., DMSO) may be too high.- Calculate and verify the final solvent concentration in your culture medium.- Reduce the final solvent concentration to a non-toxic level (typically <0.5%).- Always include a vehicle control to assess solvent toxicity.

Data Presentation

The following tables are examples to illustrate how to present solubility and stability data. Specific values for this compound are not yet publicly available.

Table 1: Illustrative Solubility of this compound in Different Media

Medium Maximum Soluble Concentration (µM) Observations
DMEM + 10% FBS[Insert experimental value][e.g., No precipitation observed]
RPMI-1640 + 10% FBS[Insert experimental value][e.g., Fine precipitate observed above this concentration]
PBS (pH 7.4)[Insert experimental value][e.g., Clear solution]

Table 2: Illustrative Stability of this compound in DMEM + 10% FBS at 37°C

Time (hours) Remaining this compound (%)
0100
2[Insert experimental value]
4[Insert experimental value]
8[Insert experimental value]
24[Insert experimental value]

Experimental Protocols

Protocol 1: Determination of Compound Solubility in Cell Culture Media

Objective: To determine the maximum soluble concentration of a compound in a specific cell culture medium.

Materials:

  • Compound of interest (e.g., this compound)

  • Organic solvent (e.g., DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS)

  • Sterile microcentrifuge tubes or 96-well plates

  • Incubator (37°C, 5% CO₂)

  • Microscope

Methodology:

  • Prepare a high-concentration stock solution of the compound in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Create a series of dilutions of the stock solution in the same solvent.

  • Add a small, fixed volume of each dilution to the cell culture medium to achieve a range of final concentrations. Ensure the final solvent concentration remains constant and non-toxic across all samples.

  • Include a vehicle control (medium with solvent only).

  • Incubate the samples at 37°C for a relevant period (e.g., 2 hours).

  • Visually inspect each sample for any signs of precipitation using a microscope.

  • The highest concentration that remains a clear solution is considered the maximum soluble concentration under these conditions.

Protocol 2: Assessment of Compound Stability in Cell Culture Media

Objective: To evaluate the stability of a compound in cell culture medium over time.

Materials:

  • Compound of interest (e.g., this compound)

  • Cell culture medium with supplements

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS system

Methodology:

  • Prepare a working solution of the compound in the cell culture medium at the desired final concentration.

  • Aliquot the solution into separate sterile tubes, one for each time point.

  • Place the tubes in a 37°C, 5% CO₂ incubator.

  • At each designated time point (e.g., 0, 2, 4, 8, 24 hours), remove one tube.

  • Immediately process the sample for analysis (e.g., protein precipitation with acetonitrile) and store at -80°C if not analyzed immediately.

  • Analyze the samples by HPLC or LC-MS to quantify the concentration of the parent compound.

  • Calculate the percentage of the compound remaining at each time point relative to the concentration at time 0.

Visualizations

PI5P4K_Signaling_Pathway cluster_hippo Hippo Pathway cluster_pi Phosphoinositide Signaling MST1_2 MST1/2 PI5P4K PI5P4Kα/γ MST1_2->PI5P4K phosphorylates & inhibits LATS1_2 LATS1/2 YAP YAP LATS1_2->YAP inhibits MOB1 MOB1 MOB1->LATS1_2 activates PI5P PI5P PI5P->MOB1 binds to PI5P->PI5P4K PI45P2 PI(4,5)P₂ PI5P4K->PI45P2 This compound This compound This compound->PI5P4K inhibits

Caption: PI5P4K Signaling and its Intersection with the Hippo Pathway.

Stability_Workflow prep_solution 1. Prepare Compound Solution in Cell Culture Medium aliquot 2. Aliquot for Each Time Point prep_solution->aliquot incubate 3. Incubate at 37°C aliquot->incubate sample 4. Collect Samples at Time Points (0, 2, 4, 8, 24h) incubate->sample process 5. Process Samples (e.g., Protein Precipitation) sample->process analyze 6. Analyze by HPLC/LC-MS process->analyze data_analysis 7. Calculate % Compound Remaining analyze->data_analysis

Caption: Experimental Workflow for Compound Stability Assessment.

troubleshooting ARUK2007145 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the dual PI5P4Kα/γ inhibitor, ARUK2007145.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a potent, cell-active dual inhibitor of the α and γ isoforms of phosphatidylinositol 5-phosphate 4-kinase (PI5P4K).[1][2][3] These kinases are key components in regulating cell signaling pathways and are considered therapeutic targets for diseases such as cancer, neurodegeneration, and immunological disorders.[2][4]

Q2: What is the potency of this compound against its targets?

A2: this compound exhibits potent inhibition of both PI5P4Kα and PI5P4Kγ isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Q3: Is this compound suitable for cell-based experiments?

A3: Yes, this compound is designed as a cell-active probe molecule with ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties that make it suitable for cellular experiments.[2][5]

Q4: What is the role of the PI5P4K signaling pathway?

A4: The PI5P4K family of enzymes, including the α, β, and γ isoforms, catalyzes the conversion of phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[2] This signaling pathway is crucial for a variety of cellular processes, including membrane trafficking, cell proliferation, cytoskeletal organization, and cell stress responses.[2] Recent research has also shown an intersection of PI5P4K signaling with the Hippo pathway, which regulates organ size and cell proliferation.[6][7]

Data Presentation

Table 1: Potency of this compound

TargetpIC50IC50 (nM)
PI5P4Kα7.350
PI5P4Kγ8.17.9

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. The IC50 values were calculated from the provided pIC50 values.

Experimental Protocols

Protocol 1: General Cell-Based Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory effect of this compound on cell viability or a specific downstream signaling event in a chosen cell line.

Materials:

  • This compound

  • Cell line of interest (e.g., a cancer cell line with known PI5P4K expression)

  • Appropriate cell culture medium and supplements

  • Assay plates (e.g., 96-well plates)

  • Reagents for measuring cell viability (e.g., CellTiter-Glo®) or for a specific downstream marker (e.g., antibodies for Western blotting or ELISA)

  • Plate reader or other detection instrument

Methodology:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the cell culture medium to achieve the desired final concentrations for the dose-response curve.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the inhibitor) and a positive control if available.

  • Incubation: Incubate the cells with the compound for a predetermined period (e.g., 24, 48, or 72 hours), depending on the specific assay and cell line.

  • Assay Endpoint:

    • Cell Viability: If assessing cell viability, add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

    • Downstream Signaling: If analyzing a specific signaling event, lyse the cells and proceed with the appropriate downstream analysis, such as Western blotting to measure the phosphorylation of a target protein or ELISA.

  • Data Acquisition: Measure the output signal (e.g., luminescence for cell viability, or signal from Western blot/ELISA) using a plate reader or other appropriate instrument.

  • Data Analysis: Normalize the data to the vehicle control. Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Troubleshooting Guide

Issue 1: High variability in results between replicate experiments.

  • Possible Cause: Inconsistent cell health or passage number.

    • Troubleshooting Tip: Ensure that cells are healthy and within a consistent, low passage number range for all experiments. Subculture cells at a consistent confluency and avoid letting them become overgrown.

  • Possible Cause: Variability in compound dilution.

    • Troubleshooting Tip: Prepare fresh serial dilutions of this compound for each experiment. Ensure thorough mixing at each dilution step.

  • Possible Cause: Edge effects in multi-well plates.

    • Troubleshooting Tip: To minimize evaporation from the outer wells, which can concentrate the compound and affect cell growth, consider not using the outermost wells of the plate for experimental data. Fill these wells with sterile PBS or medium instead.

Issue 2: Weaker than expected inhibition by this compound.

  • Possible Cause: Incorrect compound concentration.

    • Troubleshooting Tip: Verify the concentration of the this compound stock solution. Ensure that the compound is fully dissolved.

  • Possible Cause: Cell line is not sensitive to PI5P4Kα/γ inhibition.

    • Troubleshooting Tip: Confirm the expression of PI5P4Kα and PI5P4Kγ in your chosen cell line. Consider using a cell line with a known dependency on this signaling pathway.

  • Possible Cause: Compound degradation.

    • Troubleshooting Tip: Store the this compound stock solution as recommended by the supplier, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles.

Issue 3: Unexpected off-target effects observed.

  • Possible Cause: this compound may inhibit other kinases or cellular proteins at higher concentrations.

    • Troubleshooting Tip: While designed to be a dual inhibitor of PI5P4Kα/γ, it is good practice to perform a kinase selectivity screen to understand its broader inhibitory profile, especially if unexpected phenotypes are observed. Use the lowest effective concentration of this compound to minimize potential off-target effects. Consider using a structurally unrelated PI5P4Kα/γ inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition.

Mandatory Visualization

PI5P4K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PI5P PI5P PI5P4K_alpha_gamma PI5P4K α/γ PI5P->PI5P4K_alpha_gamma Substrate PI(4,5)P2 PI(4,5)P2 Downstream_Signaling Downstream Signaling (e.g., Hippo Pathway, Actin Cytoskeleton) PI(4,5)P2->Downstream_Signaling This compound This compound This compound->PI5P4K_alpha_gamma Inhibition PI5P4K_alpha_gamma->PI(4,5)P2 Product

Caption: PI5P4K Signaling Pathway and Inhibition by this compound.

Experimental_Workflow Start Start: Cell Culture Seeding 1. Seed Cells in 96-well Plate Start->Seeding Treatment 2. Treat with This compound (Dose-Response) Seeding->Treatment Incubation 3. Incubate (e.g., 48h) Treatment->Incubation Assay 4. Perform Assay (e.g., Cell Viability) Incubation->Assay Data_Acquisition 5. Data Acquisition (Plate Reader) Assay->Data_Acquisition Data_Analysis 6. Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis End End: Results Data_Analysis->End

Caption: General Experimental Workflow for Inhibitor Validation.

References

optimizing ARUK2007145 incubation time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in optimizing the use of ARUK2007145, a potent, cell-active dual inhibitor of phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) isoforms α and γ.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a dual inhibitor of the α and γ isoforms of the lipid kinase PI5P4K. This enzyme is a key regulator in cell signaling pathways, and its inhibition can impact processes such as cell proliferation, membrane trafficking, and cytoskeletal organization. This compound is designed as a cell-active probe, making it suitable for a variety of in-cell experiments.

Q2: What is the recommended solvent for dissolving this compound?

A2: While specific solubility data for this compound is not publicly available, kinase inhibitors are typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to use high-purity, anhydrous DMSO to prevent compound degradation. For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: What is the optimal incubation time for this compound in a cell-based assay?

A3: The optimal incubation time for this compound is dependent on the specific cell type, the concentration of the inhibitor, and the downstream readout being measured. A time-course experiment is highly recommended to determine the ideal incubation period for achieving maximal target inhibition in your specific experimental model.[1] This involves treating cells with a fixed concentration of this compound and analyzing the desired effect at various time points (e.g., 1, 3, 6, 12, 24, and 48 hours).[1]

Q4: How can I measure the effectiveness of this compound in my experiments?

A4: The effectiveness of this compound can be assessed by measuring the inhibition of its target, PI5P4K, or by observing the impact on downstream signaling pathways. A common method is to use a Western blot to detect the phosphorylation status of a downstream target. Alternatively, cell viability assays such as MTT or CellTiter-Glo can be used to determine the effect of the inhibitor on cell proliferation.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability between experimental replicates. Inconsistent cell seeding or uneven distribution of cells in the culture plate.Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell numbers for seeding. Ensure thorough mixing of the cell suspension before plating.
Inconsistent addition of this compound to the wells.Use calibrated pipettes and add the inhibitor solution to each well in a consistent and timely manner.
No observable effect of this compound on the target. Suboptimal incubation time. The incubation period may be too short for the inhibitor to exert its effect.Conduct a time-course experiment to determine the optimal incubation time for your specific cell line and experimental conditions.[1]
Incorrect concentration of this compound. The concentration may be too low to effectively inhibit the target.Perform a dose-response experiment to identify the optimal concentration range for this compound in your system.
Degraded or inactive this compound.Ensure proper storage of the compound as recommended by the supplier. Prepare fresh stock solutions in high-purity DMSO.
Unexpected off-target effects or cytotoxicity. High concentration of this compound.Use the lowest effective concentration determined from your dose-response experiments to minimize the risk of off-target effects.
Prolonged incubation time.Optimize the incubation time to the shortest duration that achieves the desired level of target inhibition.
High concentration of DMSO in the culture medium.Ensure the final concentration of DMSO in the cell culture medium does not exceed a non-toxic level (typically ≤ 0.1%).

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time for this compound

This protocol provides a general framework for conducting a time-course experiment to determine the optimal incubation time of this compound for inhibiting PI5P4K activity, which can be indirectly measured by assessing a downstream signaling event.

Methodology:

  • Cell Seeding: Seed your cells of interest in a multi-well plate (e.g., 6-well or 12-well) at a density that will ensure they are in the logarithmic growth phase at the time of the experiment. Allow the cells to adhere and grow overnight.

  • Preparation of this compound: Prepare a stock solution of this compound in anhydrous DMSO. From this stock, prepare working solutions in your cell culture medium at the desired final concentration. Include a vehicle control (medium with the same final concentration of DMSO).

  • Treatment: Treat the cells with the prepared this compound solution or the vehicle control.

  • Time-Course Incubation: Incubate the treated cells for a range of time points. A suggested range could be 1, 3, 6, 12, 24, and 48 hours.

  • Cell Lysis: At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • Western Blot Analysis:

    • Load equal amounts of protein from each lysate onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for a downstream target of the PI5P4K pathway.

    • Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Analysis: Quantify the band intensities for the target protein and the loading control. The optimal incubation time is the earliest time point that shows the maximum desired effect on the downstream target.

Visualizations

PI5P4K_Signaling_Pathway Simplified PI5P4K Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_cytosol Cytosol PI5P PI(5)P PI5P4K PI5P4K α/γ PI5P->PI5P4K PIP2 PI(4,5)P2 Downstream Downstream Signaling (e.g., Cell Proliferation, Cytoskeletal Organization) PIP2->Downstream PI5P4K->PIP2 This compound This compound This compound->PI5P4K experimental_workflow Workflow for Optimizing this compound Incubation Time start Start seed Seed Cells in Multi-well Plate start->seed treat Treat Cells with this compound and Vehicle Control seed->treat incubate Incubate for Various Time Points (e.g., 1, 3, 6, 12, 24, 48h) treat->incubate lyse Lyse Cells and Quantify Protein incubate->lyse wb Perform Western Blot for Downstream Target lyse->wb analyze Analyze Band Intensities wb->analyze end Determine Optimal Incubation Time analyze->end

References

Technical Support Center: ARUK2007145 Cytotoxicity Assessment in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the cytotoxicity of ARUK2007145, a dual inhibitor of phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) isoforms α and γ, in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, cell-active dual inhibitor of the α and γ isoforms of the lipid kinase PI5P4K. This enzyme is involved in the phosphoinositide signaling pathway, which plays a role in various cellular processes including cell growth, proliferation, and apoptosis.[1][2] By inhibiting PI5P4Kα and PI5P4Kγ, this compound can modulate these signaling pathways, potentially leading to cytotoxic effects in targeted cells.

Q2: Why is it challenging to assess the cytotoxicity of compounds in primary cells compared to cell lines?

A2: Primary cells are isolated directly from tissues and have a finite lifespan in culture. They more closely represent the physiology of in vivo tissues but are often more sensitive to chemical treatments and culture conditions than immortalized cell lines.[3] This can lead to variability in experimental results. Additionally, primary cells may have different expression levels of the target enzyme and varying sensitivities to its inhibition.

Q3: What are the common methods for assessing cytotoxicity in primary cells?

A3: Several assays can be used to measure cytotoxicity, each with its own principle:

  • Metabolic Assays (e.g., MTT, XTT, WST-1): These colorimetric assays measure the metabolic activity of cells, which is often correlated with cell viability. They are based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to a colored formazan (B1609692) product.

  • Membrane Integrity Assays (e.g., LDH release, Trypan Blue exclusion): These assays detect damage to the cell membrane. The lactate (B86563) dehydrogenase (LDH) assay measures the release of this cytosolic enzyme into the culture medium upon cell lysis. Trypan blue is a dye that can only enter cells with compromised membranes.

  • Apoptosis Assays (e.g., Caspase activity, Annexin V staining): These assays detect the biochemical and morphological changes associated with programmed cell death (apoptosis). Caspase assays measure the activity of key enzymes in the apoptotic cascade, while Annexin V staining detects the externalization of phosphatidylserine (B164497) on the cell surface, an early marker of apoptosis.

Q4: How does inhibition of PI5P4K lead to cytotoxicity?

A4: The PI5P4K signaling pathway is interconnected with other crucial cellular pathways, including the Hippo signaling pathway, which is a key regulator of cell proliferation and apoptosis.[4][5] By inhibiting PI5P4K, this compound can disrupt the balance of phosphoinositides, which may in turn affect the activity of the Hippo pathway, leading to the induction of apoptosis in sensitive cell types.

Troubleshooting Guide

Q1: I am observing high variability in my cytotoxicity assay results with this compound in primary cells. What could be the cause?

A1: High variability is a common challenge when working with primary cells. Potential causes and solutions include:

  • Cell Health and Passage Number: Primary cells can lose their physiological characteristics and become more sensitive at higher passage numbers. Solution: Use primary cells at a low and consistent passage number for all experiments. Ensure cells are healthy and have a consistent morphology before starting the experiment.

  • Inconsistent Seeding Density: Uneven cell seeding can lead to significant well-to-well variations. Solution: Ensure a single-cell suspension and mix thoroughly before and during seeding to achieve a uniform cell density across all wells.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell viability. Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to maintain humidity.

  • Compound Precipitation: this compound, like many small molecules, may precipitate at high concentrations in culture media. Solution: Visually inspect the media for any signs of precipitation after adding the compound. If precipitation is observed, consider using a lower top concentration or a different solvent system (while ensuring the final solvent concentration is non-toxic to the cells).

Q2: My untreated control primary cells are showing low viability. What should I do?

A2: Poor viability in control cells indicates a problem with the overall cell culture conditions.

  • Culture Medium and Supplements: The quality of the culture medium and supplements like serum is critical for primary cell health. Solution: Use fresh, high-quality media and serum. Test different batches of serum to find one that supports optimal cell growth.

  • Incubator Conditions: Fluctuations in temperature, CO2, and humidity can stress the cells. Solution: Regularly check and calibrate the incubator to ensure stable conditions.

  • Contamination: Mycoplasma or bacterial contamination can significantly impact cell health. Solution: Regularly test your cell cultures for contamination.

Q3: The IC50 value I determined for this compound seems much higher/lower than expected. What could be the reason?

A3: Discrepancies in IC50 values can arise from several factors:

  • Assay Type: Different cytotoxicity assays measure different cellular endpoints (metabolic activity, membrane integrity, etc.), which can result in different IC50 values. Solution: Be consistent with the assay used and consider using a secondary assay based on a different principle to confirm your findings.

  • Incubation Time: The cytotoxic effect of a compound can be time-dependent. Solution: Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific primary cell type and compound.

  • Cell Type Specificity: The sensitivity to a compound can vary significantly between different primary cell types. Solution: The IC50 value is specific to the cell type being tested. It is expected that different primary cells will exhibit different sensitivities to this compound.

Quantitative Data

To date, specific cytotoxicity data (IC50 values) for this compound in primary cells has not been published in peer-reviewed literature. The potency of this compound has been characterized by its half-maximal inhibitory concentration (pIC50) against the purified enzymes.

CompoundTargetpIC50
This compound PI5P4Kα7.3
PI5P4Kγ8.1

Data from commercial supplier MedChemExpress.

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates a more potent inhibitor. These values represent the inhibitory activity against the purified enzymes and not the cytotoxic effect on whole cells.

Researchers should empirically determine the cytotoxic IC50 of this compound in their primary cell model of interest. For reference, the following table provides an example of how cytotoxicity data for other kinase inhibitors in primary cells could be presented.

Kinase InhibitorPrimary Cell TypeAssayIncubation Time (h)IC50 (µM)
Example Inhibitor A Human HepatocytesMTT725.2
Example Inhibitor B Rat Cortical NeuronsLDH Release4812.8

Experimental Protocols

General Protocol for Cytotoxicity Assessment of this compound in Primary Cells using a Metabolic Assay (e.g., MTT)

This protocol provides a general framework. Optimization of cell seeding density, compound concentrations, and incubation times is crucial for each specific primary cell type.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count healthy, low-passage primary cells.

    • Resuspend the cells in complete culture medium to the desired seeding density (to be optimized for each cell type).

    • Seed 100 µL of the cell suspension into the inner wells of a 96-well plate.

    • Add 100 µL of sterile PBS or media to the outer wells to minimize evaporation.

    • Incubate the plate for 24 hours to allow cells to attach and recover.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and typically below 0.5% to avoid solvent toxicity.

    • Include the following controls:

      • Untreated Control: Cells in culture medium only.

      • Vehicle Control: Cells treated with the same final concentration of DMSO as the compound-treated wells.

      • Positive Control (Optional): Cells treated with a known cytotoxic agent.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the absorbance of a blank well (medium and MTT solution only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

    • Calculate the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway

PI5P4K_Hippo_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_hippo Hippo Pathway cluster_nucleus Nucleus PI5P PI(5)P PI5P4K PI5P4K α/γ PI5P->PI5P4K PI45P2 PI(4,5)P2 This compound This compound This compound->PI5P4K PI5P4K->PI45P2 MST1_2 MST1/2 PI5P4K->MST1_2 Modulates Apoptosis Apoptosis PI5P4K->Apoptosis Inhibition may lead to LATS1_2 LATS1/2 MST1_2->LATS1_2 YAP YAP LATS1_2->YAP Phosphorylates pYAP p-YAP (Inactive) LATS1_2->pYAP YAP_TEAD YAP-TEAD Complex YAP->YAP_TEAD Translocates pYAP->YAP_TEAD Inhibits translocation Proliferation Cell Proliferation & Survival Genes YAP_TEAD->Proliferation

Caption: PI5P4K and its potential intersection with the Hippo signaling pathway leading to apoptosis.

Experimental Workflow

Cytotoxicity_Workflow start Start seed_cells Seed Primary Cells in 96-well plate start->seed_cells incubate_24h Incubate 24h (Attachment) seed_cells->incubate_24h treat_cells Treat Cells with This compound incubate_24h->treat_cells prepare_compound Prepare this compound Serial Dilutions prepare_compound->treat_cells incubate_treatment Incubate (e.g., 24, 48, 72h) treat_cells->incubate_treatment add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT) incubate_treatment->add_reagent incubate_reagent Incubate (Reagent Reaction) add_reagent->incubate_reagent read_plate Measure Signal (e.g., Absorbance) incubate_reagent->read_plate analyze_data Data Analysis: % Viability, IC50 read_plate->analyze_data end End analyze_data->end

Caption: A generalized workflow for assessing the cytotoxicity of this compound in primary cells.

References

Technical Support Center: Overcoming Challenges with PI5P4K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) inhibitors.

Frequently Asked Questions (FAQs)

Q1: Why does my PI5P4K inhibitor show high potency in biochemical assays but weak or no activity in cell-based assays?

A1: This is a common challenge that can be attributed to several factors:

  • High Intracellular Nucleotide Concentrations: Biochemical assays are often performed with low, often micromolar, concentrations of ATP or GTP.[1] However, intracellular ATP concentrations are in the millimolar range (1-5 mM).[2] For ATP-competitive inhibitors, the high levels of endogenous ATP in cells can outcompete the inhibitor for binding to the kinase, leading to a significant decrease in apparent potency.[3] PI5P4Kβ, in particular, shows a preference for GTP, so the intracellular concentration of GTP (0.1-0.5 mM) is also a critical factor to consider.[2]

  • Scaffolding Functions of PI5P4K: PI5P4K isoforms can act as scaffolds, interacting with and influencing other signaling proteins independent of their kinase activity. For instance, PI5P4K can bind to and inhibit PI4P5K, thereby suppressing PI3K signaling.[1][4] Genetic knockout or knockdown of PI5P4K may lead to phenotypes resulting from the loss of this scaffolding function, which may not be replicated by a kinase inhibitor that only blocks the catalytic activity.[1]

  • Cell Permeability and Efflux: The inhibitor may have poor cell permeability or be actively removed from the cell by efflux pumps, such as P-glycoprotein, resulting in a low intracellular concentration.[3]

  • Expression Levels of PI5P4K Isoforms: The expression levels of PI5P4Kα, β, and γ can vary significantly between different cell lines and tissues.[1] If the targeted isoform is expressed at low levels in your cell model, you may not observe a significant phenotype upon its inhibition.

Q2: I'm observing a cellular phenotype that doesn't align with the known function of the PI5P4K isoform I'm targeting. How can I determine if this is an off-target effect?

A2: This is a strong indicator of potential off-target activity. Here are some strategies to investigate this:

  • Rescue Experiments: A "gold standard" method is to perform a rescue experiment. Overexpressing a drug-resistant mutant of the intended PI5P4K target should reverse the observed phenotype if the effect is on-target. If the phenotype persists, it is likely due to the inhibition of one or more off-target kinases or other proteins.[3]

  • Kinome Profiling: Conduct a broad kinase selectivity screen (kinome profiling) at a concentration where you observe the phenotype (e.g., 10x the on-target IC50). This will help identify other kinases that are inhibited by your compound.[3]

  • Use of Structurally Unrelated Inhibitors: If possible, use a structurally unrelated inhibitor that targets the same PI5P4K isoform. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.

  • Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that your inhibitor is binding to the intended PI5P4K isoform in cells at the concentrations used in your experiments.[5][6]

Q3: My experimental results with a PI5P4K inhibitor are inconsistent. What are the potential sources of variability?

A3: Inconsistent results can arise from several experimental variables:

  • Inhibitor Stability and Handling: Ensure that the inhibitor is properly stored and handled to prevent degradation. Repeated freeze-thaw cycles can reduce the potency of some compounds. Confirm that the inhibitor is fully dissolved in the vehicle solvent and that the final solvent concentration is not toxic to your cells.[7]

  • Cell Line Authenticity and Passage Number: Verify the identity of your cell line and use cells at a consistent and low passage number. Genetic drift in cell lines over time can lead to changes in signaling pathways and drug sensitivity.

  • Assay Conditions: Minor variations in assay conditions, such as cell density, incubation times, and reagent concentrations, can impact the results. Standardize your protocols and perform experiments with appropriate controls.

  • Lipid Substrate Preparation: For in vitro kinase assays, the preparation of the lipid substrate is crucial. Inconsistent preparation of liposomes can lead to variability in enzyme kinetics.[8]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in in vitro kinase assays.
Potential Cause Troubleshooting Step Expected Outcome
Variable ATP/GTP Concentration Standardize the ATP and GTP concentrations in your assay buffer. Consider testing a range of nucleotide concentrations that reflect physiological levels.[1][4]Consistent IC50 values across experiments.
Inconsistent Lipid Substrate Preparation Use a standardized protocol for preparing lipid vesicles, such as sonication and extrusion.[8]More reproducible kinase activity and inhibitor potency measurements.
Enzyme Purity and Activity Use highly purified, active recombinant PI5P4K enzyme. Verify the enzyme's activity in each experiment using a positive control inhibitor.Reliable and consistent enzyme kinetics.
Inhibitor Solubility Ensure the inhibitor is fully dissolved in the assay buffer. Poor solubility can lead to inaccurate concentration determination.A clear dose-response curve.
Problem 2: Lack of expected downstream signaling changes (e.g., mTORC1 inhibition) in cells.
Potential Cause Troubleshooting Step Expected Outcome
Insufficient Target Engagement Perform a target engagement assay like CETSA to confirm the inhibitor binds to PI5P4K in your cells at the tested concentrations.[5][6]A thermal shift indicating target binding.
Redundant Signaling Pathways Other kinases or signaling pathways may compensate for PI5P4K inhibition. Investigate potential crosstalk with pathways like PI3K/AKT.[1]Identification of compensatory signaling that may require a combination inhibitor approach.
Cell-Specific Signaling Context The role of PI5P4K in regulating downstream pathways can be cell-type specific. Confirm the expression and activity of upstream and downstream signaling components in your cell line via Western blot.[3]Understanding of the specific signaling network in your experimental model.
Incorrect Timepoint for Analysis Perform a time-course experiment to determine the optimal timepoint for observing changes in downstream signaling after inhibitor treatment.Identification of the peak response time for your signaling readout.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of Selected PI5P4K Inhibitors
InhibitorTarget Isoform(s)IC50 / KiNotes
CC260 PI5P4Kα, PI5P4KβKi: 40 nM (α), 30 nM (β)[9]Selective dual inhibitor.[9]
THZ-P1-2 PI5P4Kα, PI5P4Kβ, PI5P4KγIC50: 190 nM (α)[10]Covalent pan-inhibitor.[10]
NIH-12848 PI5P4KγIC50: 1 µM[9]Selective allosteric inhibitor.[9][11]
NCT-504 PI5P4KγIC50: 15.8 µM[9]Selective allosteric inhibitor.[9]
A131 PI5P4Ks and mitotic pathwaysIC50: 1.9 µM (PI5P4Kα), 0.6 µM (pan-PI5P4Ks)[9]Dual pathway inhibitor.[9][12]

Experimental Protocols

Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol is for determining the IC50 of an inhibitor against a PI5P4K isoform.

Materials:

  • Recombinant human PI5P4Kα, β, or γ

  • PI5P lipid substrate

  • ATP and/or GTP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test inhibitor (serially diluted)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well assay plates

Method:

  • Prepare the lipid substrate by creating vesicles through sonication or extrusion.

  • Add 5 µL of kinase assay buffer containing the lipid substrate and the PI5P4K enzyme to each well of the 384-well plate.

  • Add 50 nL of serially diluted test inhibitor or DMSO (vehicle control) to the wells.

  • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 5 µL of kinase assay buffer containing ATP and/or GTP.

  • Incubate for 1 hour at room temperature.

  • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Read the luminescence signal using a plate reader.

  • Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes how to assess the engagement of a PI5P4K inhibitor with its target in intact cells.

Materials:

  • Cells expressing the target PI5P4K isoform

  • Cell culture medium

  • Test inhibitor

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target PI5P4K isoform

Method:

  • Culture cells to confluency and treat with the test inhibitor or DMSO for a specified time (e.g., 1 hour).

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Separate the soluble fraction (containing non-denatured protein) from the precipitated protein by centrifugation.

  • Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody against the target PI5P4K isoform.

  • Quantify the band intensities at each temperature for both the inhibitor-treated and vehicle-treated samples.

  • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.[5][6]

Visualizations

PI5P4K_Signaling_Pathway Stress Stress (e.g., Nutrient Deprivation) PI5P4K PI5P4K α/β Stress->PI5P4K activates p53 p53 p53->PI5P4K synthetic lethality PI5P PI5P PI5P4K->PI5P phosphorylates PIP2 PI(4,5)P2 PI5P4K->PIP2 generates mTORC1 mTORC1 PI5P4K->mTORC1 regulates Autophagy Autophagy mTORC1->Autophagy inhibits CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival promotes Inhibitor PI5P4K Inhibitor Inhibitor->PI5P4K

Caption: Simplified PI5P4K signaling pathway in cancer cells under stress.

Troubleshooting_Workflow Start Inhibitor Shows Low Cellular Potency Biochem Check Biochemical Assay (ATP/GTP concentration) Start->Biochem Is in vitro potency at physiological nucleotide levels known? Permeability Assess Cell Permeability & Efflux Biochem->Permeability Yes NoEffect No/Weak Effect Biochem->NoEffect No, re-test Target Confirm Target Expression & Engagement (CETSA) Permeability->Target Permeable Result2 Potency Improves Permeability->Result2 Efflux observed OffTarget Investigate Off-Target Effects (Kinome Scan, Rescue) Target->OffTarget Target expressed & engaged Target->NoEffect Low expression or no engagement Result4 On-Target Effect Confirmed OffTarget->Result4 No off-target effects found OffTarget->NoEffect Off-target effects identified Result1 Potency Matches In Vitro Result3 Target Engaged

References

improving the reproducibility of ARUK2007145 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the dual PI5P4Kα/γ inhibitor, ARUK2007145, in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, cell-active dual inhibitor of the α and γ isoforms of the lipid kinase Phosphatidylinositol 5-phosphate 4-kinase (PI5P4K).[1][2] These kinases are key components in regulating cell signaling pathways, and their inhibition is a therapeutic target for diseases such as cancer and neurodegeneration.[1] this compound was developed through rational design to provide a valuable probe molecule for studying the roles of PI5P4Kα and PI5P4Kγ in cellular processes.[1]

Q2: What are the key applications of this compound?

A2: this compound is designed for use in cell-based assays to probe the function of PI5P4Kα and PI5P4Kγ. Its favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties make it suitable for conducting experiments in cellular environments.[1] It can be used to investigate the role of these kinases in various signaling pathways, including those related to cell survival, proliferation, and metabolism.[3][4][5]

Q3: What is the recommended solvent for dissolving this compound?

A3: While the primary publication for this compound does not explicitly state the solvent, compounds of this nature are typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to then dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentration for your experiments, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).

Troubleshooting Guides

ADP-Glo™ Kinase Assay

Problem: High background luminescence or low signal-to-background ratio.

  • Possible Cause 1: Incomplete ATP depletion. The ADP-Glo™ Reagent is responsible for stopping the kinase reaction and depleting unused ATP. If this step is inefficient, the remaining ATP will contribute to the background signal.

    • Solution: Ensure the ADP-Glo™ Reagent is added and mixed thoroughly. The incubation time after adding this reagent (40 minutes at room temperature) is critical and should be strictly followed.[6][7][8]

  • Possible Cause 2: Contamination of reagents with ATP or ADP. Any external ATP or ADP will interfere with the assay.

    • Solution: Use fresh, high-quality reagents. Ensure that pipette tips and plates are sterile and free from any potential contaminants.

  • Possible Cause 3: Incorrect reagent preparation. The Kinase Detection Reagent, which contains the substrate for the luciferase, must be prepared correctly.

    • Solution: Follow the manufacturer's instructions for reconstituting the Kinase Detection Substrate with the Kinase Detection Buffer.[6] Ensure the substrate is fully dissolved.

Problem: Inconsistent or non-reproducible results.

  • Possible Cause 1: Pipetting errors. The ADP-Glo™ Kinase Assay involves small volumes, making it susceptible to pipetting inaccuracies.

    • Solution: Use calibrated pipettes and proper pipetting techniques. For inhibitor titrations, preparing serial dilutions in separate tubes before adding them to the assay plate can improve accuracy.[9]

  • Possible Cause 2: Temperature fluctuations. Kinase activity is temperature-dependent.

    • Solution: Ensure that all kinase reactions are incubated at a constant and appropriate temperature. Equilibrate the plate to room temperature before adding the ADP-Glo™ Reagent.[6]

  • Possible Cause 3: Edge effects in the microplate. Evaporation from the outer wells of a microplate can lead to changes in reagent concentrations and affect results.

    • Solution: Avoid using the outermost wells of the plate for critical samples. Fill these wells with sterile water or PBS to minimize evaporation from adjacent wells.

PHERAstar FSX Plate Reader

Problem: Low signal intensity.

  • Possible Cause 1: Incorrect gain setting. The gain setting on the plate reader amplifies the light signal. An inappropriate setting can lead to poor data quality.

    • Solution: The optimal gain should be determined based on the brightest wells (positive controls). A high gain is necessary for dim signals, while a low gain is required for bright signals to avoid detector saturation.[10][11]

  • Possible Cause 2: Incorrect focal height. The distance between the sample and the detector affects signal intensity.

    • Solution: Utilize the automated focal height adjustment feature of the PHERAstar FSX to ensure the optimal reading position for your specific microplate and sample volume.[10][12]

Problem: High well-to-well variability.

  • Possible Cause 1: Uneven sample distribution. Adherent cells or precipitates can be unevenly distributed in the well, leading to variable readings.

    • Solution: Use the well-scanning options on the PHERAstar FSX, such as Matrix Scanning or Orbital/Spiral Averaging, to measure a larger area of the well and obtain a more representative signal.[10]

  • Possible Cause 2: Bubbles in the wells. Bubbles can interfere with the light path and cause inaccurate readings.

    • Solution: Inspect the plate for bubbles before reading. If present, they can sometimes be removed by gently tapping the plate or by using a sterile pipette tip.

Data Analysis with GraphPad Prism 8

Problem: Poor curve fit for pIC50 determination.

  • Possible Cause 1: Inappropriate model selection. Using a model that does not accurately represent the biological data will result in a poor fit.

    • Solution: For dose-response curves, the four-parameter logistic (4PL) model is generally recommended.[13] This model, often referred to as "log(inhibitor) vs. response -- Variable slope" in Prism, fits the top and bottom plateaus, the IC50, and the Hill slope.[14]

  • Possible Cause 2: Insufficient data points or concentration range. A reliable curve fit requires an adequate number of data points that span the full dose-response range, from no inhibition to maximal inhibition.

    • Solution: Ensure your experiment includes a wide enough range of inhibitor concentrations to define both the top and bottom plateaus of the curve. It is also important to have sufficient data points in the transition region of the curve.

  • Possible Cause 3: Outliers. Aberrant data points can significantly skew the curve fit.

    • Solution: Examine your data for obvious outliers. While Prism has methods for identifying outliers, it is also important to understand the experimental reasons that might have led to them.

Quantitative Data

The following table summarizes the reported pIC50 values for this compound and related compounds against PI5P4Kα and PI5P4Kγ.

CompoundpIC50 PI5P4KαpIC50 PI5P4Kγ
This compound (39) 7.38.5
Compound 176.58.3
Compound 187.18.1
Compound 25<5.07.0
Compound 326.88.4

Data extracted from the publication: "The Rational Design of this compound, a Dual Inhibitor of the α and γ Isoforms of the Lipid Kinase Phosphatidylinositol 5-phosphate 4-kinase (PI5P4K)".

Experimental Protocols

ADP-Glo™ Kinase Assay for this compound Inhibition

This protocol is adapted from the general procedure for the ADP-Glo™ Kinase Assay and the information provided in the this compound publication.

Materials:

  • This compound stock solution (in DMSO)

  • PI5P4Kα or PI5P4Kγ enzyme

  • Substrate (e.g., Phosphatidylinositol 5-phosphate)

  • ATP

  • Kinase buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well microplates

  • PHERAstar FSX plate reader or equivalent luminometer

Procedure:

  • Prepare Reagents:

    • Thaw all components of the ADP-Glo™ Kinase Assay kit and equilibrate to room temperature.

    • Prepare a serial dilution of this compound in kinase buffer. Also, prepare a vehicle control (DMSO in kinase buffer).

  • Kinase Reaction:

    • In a 384-well plate, add the following in order:

      • Kinase buffer

      • This compound dilution or vehicle control

      • PI5P4Kα or PI5P4Kγ enzyme

      • Substrate

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5 µL.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop Reaction and ATP Depletion:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.

    • Incubate at room temperature for 40 minutes.[6][7]

  • ADP to ATP Conversion and Luminescence Detection:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to allow for the conversion of ADP to ATP and the generation of a luminescent signal.[6]

    • Measure the luminescence using a PHERAstar FSX plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Use GraphPad Prism 8 to perform a non-linear regression analysis using the "log(inhibitor) vs. response -- Variable slope (four parameters)" equation to determine the pIC50 value.

Visualizations

PI5P4K Signaling Pathway

PI5P4K_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PIP PI(5)P PI5P4K PI5P4Kα / PI5P4Kγ PIP->PI5P4K Substrate PIP2 PI(4,5)P2 Downstream Downstream Signaling (e.g., mTORC1, Actin Cytoskeleton) PIP2->Downstream PI5P4K->PIP2 Product ARUK This compound ARUK->PI5P4K Inhibition

Caption: Simplified PI5P4K signaling pathway showing the conversion of PI(5)P to PI(4,5)P2 by PI5P4K, which is inhibited by this compound.

Experimental Workflow for this compound Inhibition Assay

Experimental_Workflow A 1. Reagent Preparation (this compound, Enzyme, Substrate, ATP) B 2. Kinase Reaction (Incubate at 30°C) A->B C 3. Stop Reaction & ATP Depletion (Add ADP-Glo™ Reagent, Incubate 40 min) B->C D 4. ADP to ATP Conversion (Add Kinase Detection Reagent, Incubate 30-60 min) C->D E 5. Luminescence Reading (PHERAstar FSX) D->E F 6. Data Analysis (GraphPad Prism 8, 4-Parameter Fit) E->F

Caption: Step-by-step experimental workflow for determining the inhibitory activity of this compound using the ADP-Glo™ Kinase Assay.

Logical Relationship of Troubleshooting

Troubleshooting_Logic cluster_assay ADP-Glo Assay Issues cluster_instrument Plate Reader Issues cluster_analysis Data Analysis Issues High_BG High Background Incomplete ATP Depletion Incomplete ATP Depletion High_BG->Incomplete ATP Depletion Reagent Contamination Reagent Contamination High_BG->Reagent Contamination Inconsistent Inconsistent Results Pipetting Errors Pipetting Errors Inconsistent->Pipetting Errors Temperature Fluctuations Temperature Fluctuations Inconsistent->Temperature Fluctuations Low_Signal Low Signal Incorrect Gain Incorrect Gain Low_Signal->Incorrect Gain Incorrect Focal Height Incorrect Focal Height Low_Signal->Incorrect Focal Height High_Var High Variability Uneven Sample Distribution Uneven Sample Distribution High_Var->Uneven Sample Distribution Bubbles in Wells Bubbles in Wells High_Var->Bubbles in Wells Poor_Fit Poor Curve Fit Wrong Model Wrong Model Poor_Fit->Wrong Model Insufficient Data Insufficient Data Poor_Fit->Insufficient Data Outliers Outliers Poor_Fit->Outliers

Caption: Logical relationships between common experimental issues and their potential causes in this compound experiments.

References

ARUK2007145 degradation and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the handling, storage, and potential degradation of ARUK2007145, a potent dual inhibitor of phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) α and γ isoforms.[1][2][3] Additionally, it offers troubleshooting guidance for common experimental issues and detailed protocols for its use in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cell-active, small molecule inhibitor designed to dually target the α and γ isoforms of PI5P4K.[1][2][3] Its mechanism of action is to block the kinase activity of PI5P4Kα and PI5P4Kγ, which are crucial enzymes in the phosphoinositide signaling pathway. These kinases phosphorylate phosphatidylinositol 5-phosphate (PI5P) to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key second messenger involved in various cellular processes, including cell growth, proliferation, and membrane trafficking. By inhibiting PI5P4K, this compound disrupts these signaling pathways, making it a valuable tool for studying cancer, neurodegeneration, and immunological disorders.[1][2]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability and longevity of this compound, it is crucial to adhere to proper storage conditions. For lyophilized powder, long-term storage at -20°C is recommended. Once reconstituted in a solvent such as DMSO, it is advisable to prepare single-use aliquots to minimize freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -20°C or -80°C.

Q3: How should I reconstitute and prepare working solutions of this compound?

A3: this compound is typically supplied as a lyophilized powder. For most in vitro experiments, high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating a stock solution. Briefly centrifuge the vial to ensure the powder is at the bottom before carefully opening. Prepare a stock solution of a desired concentration (e.g., 10 mM) by adding the appropriate volume of DMSO. Ensure the compound is fully dissolved by vortexing or brief sonication. For cell-based assays, further dilute the stock solution in your cell culture medium to the final working concentration immediately before use. The final DMSO concentration in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

Q4: What personal protective equipment (PPE) should be used when handling this compound?

A4: As a potent bioactive compound, this compound should be handled with care. Standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times. All handling of the powdered form should be conducted in a chemical fume hood to avoid inhalation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no observable effect in cell-based assays. Degradation of this compound: Improper storage or multiple freeze-thaw cycles of stock solutions can lead to compound degradation.Prepare fresh working solutions from a new aliquot of the stock solution. Ensure stock solutions are stored properly at -20°C or -80°C in single-use aliquots.
Incorrect concentration: Errors in calculation or dilution can lead to a final concentration that is too low to elicit a biological response.Double-check all calculations and ensure accurate pipetting. Perform a dose-response experiment to determine the optimal working concentration for your specific cell line and assay.
Cell line insensitivity: The targeted PI5P4K pathway may not be critical for the survival or proliferation of the specific cell line being used.Confirm the expression and activity of PI5P4Kα and PI5P4Kγ in your cell line of interest through techniques like Western blotting or qPCR. Consider using a positive control cell line known to be sensitive to PI5P4K inhibition.
Observed cellular toxicity at expected working concentrations. High DMSO concentration: The final concentration of DMSO in the cell culture medium may be too high, leading to non-specific toxicity.Ensure the final DMSO concentration is at a non-toxic level, typically below 0.1%. Include a vehicle control (medium with the same final DMSO concentration) in your experiments to assess solvent toxicity.
Off-target effects: At higher concentrations, this compound may inhibit other kinases or cellular processes, leading to toxicity.Perform a dose-response curve to identify a concentration that inhibits the target without causing general toxicity. If possible, use a structurally distinct PI5P4K inhibitor as a comparator to confirm on-target effects.
Precipitation of the compound in cell culture medium. Poor solubility: The final concentration of this compound may exceed its solubility limit in the aqueous cell culture medium.Ensure the stock solution is fully dissolved in DMSO before further dilution. When preparing the final working solution, add the diluted compound to the medium dropwise while gently vortexing to facilitate mixing. Consider using a lower final concentration if precipitation persists.

This compound Degradation and Handling Precautions

While specific degradation pathways for this compound have not been extensively published, its core structure, a pyrimidine (B1678525) derivative, provides insights into potential instabilities. Pyrimidine-based compounds can be susceptible to degradation under certain conditions.

Potential Degradation Pathways:

  • Hydrolysis: The amide and ether linkages present in the this compound structure could be susceptible to hydrolysis, especially under strongly acidic or basic conditions.

  • Oxidation: Exposure to strong oxidizing agents or prolonged exposure to air and light may lead to oxidative degradation of the molecule.

  • Photodegradation: As with many complex organic molecules, exposure to UV light can induce photochemical reactions, leading to degradation.

Handling and Storage Best Practices:

To minimize degradation and ensure the integrity of this compound, the following precautions should be taken:

Condition Recommendation
Light Store the lyophilized powder and stock solutions in amber vials or protect them from light by wrapping vials in aluminum foil. Avoid prolonged exposure to ambient light during experimental setup.
Temperature As a solid, store at -20°C for long-term stability. In solution (DMSO), store in single-use aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
pH When preparing working solutions in aqueous buffers or cell culture media, use physiological pH (around 7.4) to minimize the risk of acid or base-catalyzed hydrolysis.
Atmosphere For long-term storage of the solid compound, consider storing it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, although for routine laboratory use, storage in a tightly sealed vial is generally sufficient.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a general method for determining the in vitro inhibitory activity of this compound against PI5P4Kα and PI5P4Kγ using the luminescence-based ADP-Glo™ Kinase Assay.

Materials:

  • This compound

  • Recombinant human PI5P4Kα and PI5P4Kγ enzymes

  • PI5P substrate

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.

    • Add 2.5 µL of a 2X kinase/substrate mixture (containing the purified PI5P4K enzyme and PI5P substrate in kinase assay buffer) to each well.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiation of Kinase Reaction: Add 5 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase. Incubate the plate at 30°C for 60 minutes.

  • Termination of Kinase Reaction and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • Luminescence Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

  • Data Acquisition and Analysis:

    • Incubate the plate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each this compound concentration and plot the results. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Proliferation Assay (e.g., CellTiter-Glo® Assay)

This protocol provides a general workflow for assessing the effect of this compound on the proliferation of a cancer cell line.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., a line with known dependence on PI3K/AKT signaling)

  • Complete cell culture medium

  • Sterile, clear-bottomed 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Plate reader capable of measuring luminescence

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from a DMSO stock solution.

    • Remove the old medium from the cells and replace it with medium containing the various concentrations of this compound or a vehicle control (medium with the same final DMSO concentration).

  • Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) in a humidified incubator.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent viability relative to the vehicle-treated control cells.

    • Plot the results and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Visualizations

PI5P4K_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling PI5P PI(5)P PI5P4K PI5P4Kα/γ PI5P->PI5P4K Substrate PI45P2 PI(4,5)P2 AKT AKT PI45P2->AKT This compound This compound This compound->PI5P4K Inhibition PI5P4K->PI45P2 Phosphorylation mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Metabolism Metabolism mTOR->Metabolism

Caption: PI5P4K Signaling Pathway and Inhibition by this compound.

Experimental_Workflow_Kinase_Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilutions of this compound D Add this compound and Kinase/Substrate to plate A->D B Prepare 2X Kinase/ Substrate Mixture B->D C Prepare 2X ATP Solution F Initiate reaction with ATP C->F E Pre-incubate D->E E->F G Incubate at 30°C F->G H Stop reaction and deplete ATP with ADP-Glo™ Reagent G->H I Add Kinase Detection Reagent H->I J Measure Luminescence I->J K Calculate % Inhibition J->K L Determine IC₅₀ K->L

References

assessing ARUK2007145 cell permeability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with ARUK2007145, a dual inhibitor of phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) α and γ isoforms. This guide addresses potential cell permeability issues and offers troubleshooting strategies and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My this compound is showing lower potency in cell-based assays compared to biochemical assays. Is this expected?

A1: A slight decrease in potency in cellular assays compared to biochemical assays can be expected and may be attributed to several factors. One possibility is related to cell permeability, where the compound may not efficiently cross the cell membrane to reach its intracellular target. Other factors could include non-specific binding to cellular components or active efflux by transporters. However, this compound has been described as a cell-active probe molecule with favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, suggesting that for many cell types, it should exhibit adequate permeability.[1]

Q2: What are the key physicochemical properties of this compound that might influence its cell permeability?

Q3: How can I experimentally assess the cell permeability of this compound in my specific cell line?

A3: Two standard methods to assess cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. PAMPA is a high-throughput, cell-free assay that predicts passive diffusion, while the Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier mimicking the intestinal epithelium, thus assessing both passive and active transport mechanisms.

Q4: I suspect this compound is a substrate for efflux pumps in my cells. How can I investigate this?

A4: To determine if this compound is subject to active efflux, you can perform a bi-directional Caco-2 assay. By measuring the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, an efflux ratio can be calculated. An efflux ratio significantly greater than 1 suggests that the compound is actively transported out of the cell. Additionally, you can perform the Caco-2 assay in the presence of known efflux pump inhibitors, such as verapamil (B1683045) for P-glycoprotein (P-gp). A significant increase in A-B permeability in the presence of the inhibitor would confirm that this compound is a substrate for that specific efflux pump.[2][3]

Troubleshooting Guide

This section provides solutions to common problems encountered when assessing the cell permeability of this compound.

Problem Possible Cause Suggested Solution
Low apparent permeability (Papp) in PAMPA The compound has inherently low passive diffusion characteristics (e.g., high polarity, large size).- Consider chemical modifications to increase lipophilicity if developing analogs.- Use alternative delivery methods like formulation with permeation enhancers (use with caution as this can affect cell-based assays).
High variability in Caco-2 assay results - Inconsistent Caco-2 cell monolayer integrity.- Issues with compound solubility or stability in the assay buffer.- Regularly check the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity.[2]- Perform a Lucifer Yellow permeability assay to confirm tight junction formation.[2]- Ensure this compound is fully dissolved in the assay buffer; consider using a co-solvent like DMSO at a final concentration below 0.5%.[4]
Low recovery of this compound in permeability assays - Non-specific binding to the assay plates or filters.- Compound instability in the assay buffer.- Accumulation of the compound within the cell monolayer.- Include Bovine Serum Albumin (BSA) in the assay buffer to reduce non-specific binding.[3]- Assess the stability of this compound in the assay buffer over the experiment's duration.- Analyze the cell lysate at the end of the experiment to quantify intracellular compound accumulation.
Discrepancy between PAMPA and Caco-2 results - this compound may be a substrate for active transport (uptake or efflux) not accounted for in PAMPA.- If Caco-2 permeability is higher than PAMPA, it may indicate active uptake.- If Caco-2 permeability is lower, it may indicate active efflux. Perform a bi-directional Caco-2 assay to confirm.[5]

Quantitative Data

Parameter Value Significance for Cell Permeability
Molecular Weight (MW) Data not publicly available.Lower MW generally favors passive diffusion across cell membranes.
XLogP3 Data not publicly available.A measure of lipophilicity. A moderate logP (typically 1-5) is often optimal for balancing solubility and membrane permeability.
Polar Surface Area (PSA) Data not publicly available.A lower PSA is generally associated with better cell permeability.

Note: Specific experimental values for this compound's physicochemical properties are not detailed in the currently available public literature. The values can be estimated using cheminformatics tools if the chemical structure is known.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general method for assessing the passive permeability of this compound.

Materials:

  • PAMPA plate (e.g., 96-well format with a lipid-coated filter)

  • Acceptor plate

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dodecane with a lipid mixture (e.g., lecithin)

  • Plate reader for quantification (e.g., UV-Vis or LC-MS)

Procedure:

  • Prepare the PAMPA membrane by adding 5 µL of the lipid/dodecane solution to each well of the donor plate and allow it to impregnate the filter.

  • Prepare the acceptor solution by filling the wells of the acceptor plate with 300 µL of PBS.

  • Prepare the donor solution by diluting the this compound stock solution in PBS to the desired final concentration (e.g., 10 µM).

  • Add 150 µL of the donor solution to each well of the donor plate.

  • Carefully place the donor plate onto the acceptor plate to form a "sandwich," ensuring the bottom of the membrane is in contact with the acceptor solution.

  • Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).[6]

  • After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method.

  • Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

Caco-2 Cell Permeability Assay

This protocol outlines the steps for assessing the permeability of this compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with 20% FBS)

  • Transwell inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound stock solution

  • TEER meter

  • Lucifer Yellow solution

  • Analytical equipment for quantification (e.g., LC-MS/MS)

Procedure:

  • Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Monitor the integrity of the cell monolayer by measuring the TEER. Values should typically be >300 Ω·cm².[2]

  • Confirm monolayer integrity with a Lucifer Yellow assay. A low passage of Lucifer Yellow indicates tight junction formation.

  • For an apical-to-basolateral (A-B) permeability assessment, wash the monolayer with pre-warmed HBSS.

  • Add HBSS containing this compound to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.

  • Incubate at 37°C for a defined period (e.g., 2 hours), with gentle shaking.

  • At the end of the incubation, take samples from both the apical and basolateral compartments.

  • Quantify the concentration of this compound in the samples using LC-MS/MS.

  • Calculate the Papp value.

  • For assessing active efflux, perform the assay in the basolateral-to-apical (B-A) direction as well and calculate the efflux ratio.[3]

Visualizations

PI5P4K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PI5P PI5P PI5P4K PI5P4K α/γ (Target of this compound) PI5P->PI5P4K Substrate PI5P4K->PIP2 Produces Hippo_Pathway Hippo Pathway (MST1/2, LATS1/2) PI5P4K->Hippo_Pathway Regulates This compound This compound This compound->PI5P4K Inhibits mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth YAP_TAZ YAP/TAZ Hippo_Pathway->YAP_TAZ Inhibits Transcription Gene Transcription YAP_TAZ->Transcription Permeability_Assay_Workflow cluster_prep Assay Preparation cluster_assay Permeability Assay cluster_analysis Data Analysis Prepare_Compound Prepare this compound stock solution Add_Compound Add this compound to donor compartment Prepare_Compound->Add_Compound Prepare_Cells Culture Caco-2 cells on Transwell inserts (21 days) or prepare PAMPA plate Check_Integrity Verify Caco-2 monolayer integrity (TEER/Lucifer Yellow) Prepare_Cells->Check_Integrity Caco-2 only Prepare_Cells->Add_Compound Check_Integrity->Add_Compound Incubate Incubate at 37°C (Caco-2) or RT (PAMPA) Add_Compound->Incubate Sample Collect samples from donor and receiver compartments Incubate->Sample Quantify Quantify compound concentration (LC-MS/MS) Sample->Quantify Calculate Calculate Papp and Efflux Ratio Quantify->Calculate Interpret Interpret results Calculate->Interpret Troubleshooting_Logic Start Low cellular activity of This compound observed Check_Permeability Assess cell permeability (PAMPA or Caco-2 assay) Start->Check_Permeability Permeability_Result Is permeability low? Check_Permeability->Permeability_Result Investigate_Efflux Perform bi-directional Caco-2 assay Permeability_Result->Investigate_Efflux No Low_Passive_Perm Low passive permeability. Consider formulation strategies or analogs. Permeability_Result->Low_Passive_Perm Yes Efflux_Result Is efflux ratio > 1? Investigate_Efflux->Efflux_Result Efflux_Confirmed Compound is an efflux pump substrate. Consider co-dosing with an efflux inhibitor. Efflux_Result->Efflux_Confirmed Yes Other_Issues Permeability is not the primary issue. Investigate other factors (e.g., target engagement, compound stability). Efflux_Result->Other_Issues No

References

Validation & Comparative

Validating the On-Target Effects of ARUK2007145: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ARUK2007145 is a potent, cell-active dual inhibitor of the α and γ isoforms of phosphatidylinositol 5-phosphate 4-kinase (PI5P4K).[1] As key regulators of phosphoinositide signaling, the PI5P4K isoforms are compelling therapeutic targets in oncology, neurodegeneration, and immunology. This guide provides a comparative analysis of this compound with other PI5P4K inhibitors and outlines key experimental protocols for validating its on-target effects in a cellular context.

Comparative Analysis of PI5P4K Inhibitors

The selection of an appropriate small molecule inhibitor is critical for dissecting the cellular functions of PI5P4K isoforms. The following table summarizes the biochemical potency of this compound and other representative PI5P4K inhibitors.

Inhibitor Target(s) pIC50 / IC50 / Kd Inhibitor Type
This compound PI5P4Kα / PI5P4KγpIC50: 7.3 (α), 8.1 (γ)[1]Dual Inhibitor
ARUK2001607 PI5P4KγKd: 7.1 nM[1]Isoform-selective
CVM-05-002 PI5P4Kα / PI5P4KβIC50: 0.27 µM (α), 1.7 µM (β)[1]Dual Inhibitor
PI5P4Kα-IN-1 PI5P4Kα / PI5P4KβIC50: 2 µM (α), 9.4 µM (β)[1]Dual Inhibitor
PI5P4K-β-IN-1 PI5P4KβIC50: 0.80 µM[1]Isoform-selective
PI5P4Ks-IN-3 PI5P4Kα / PI5P4KβIC50: 1.34 µM (α), 9.9 µM (β)[1]Covalent Inhibitor
TMX-4102 PI5P4KγKd: 0.45 nM[1]Selective Binder
LRK-4189 PI5P4KγDC50: < 500 nM (in MOLT-4 cells)[1]PROTAC Degrader

Experimental Protocols for On-Target Validation

Validating that a compound engages its intended target within a cellular environment is a cornerstone of drug discovery. The following are detailed methodologies for key experiments to confirm the on-target effects of this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., one with known expression of PI5P4Kα and PI5P4Kγ) to 70-80% confluency.

    • Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

  • Thermal Denaturation:

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellets in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by a 3-minute incubation at room temperature.

  • Cell Lysis and Protein Fractionation:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Analysis:

    • Transfer the supernatant (soluble fraction) to new tubes.

    • Analyze the protein concentration of the soluble fractions.

    • Perform SDS-PAGE and Western blotting using specific antibodies for PI5P4Kα and PI5P4Kγ.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the relative amount of soluble protein as a function of temperature for both vehicle- and this compound-treated samples to determine the melting curves and any thermal shift.

Biomarker Modulation: Western Blotting for Downstream Signaling

Inhibition of PI5P4K is expected to alter downstream signaling pathways. Monitoring the phosphorylation status of key proteins in these pathways can serve as a pharmacodynamic biomarker of target engagement.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with a dose-response of this compound or vehicle control for a specified time (e.g., 2, 6, or 24 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phosphorylated and total proteins in the PI5P4K signaling network (e.g., p-Akt, Akt, p-S6K, S6K).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizing Key Pathways and Workflows

To further elucidate the mechanisms and experimental designs, the following diagrams are provided.

PI5P4K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PI5P PI(5)P PI5P4K_ag PI5P4Kα/γ PI5P->PI5P4K_ag Substrate PI45P2 PI(4,5)P2 mTORC1 mTORC1 Signaling PI45P2->mTORC1 Hippo Hippo Pathway PI45P2->Hippo This compound This compound This compound->PI5P4K_ag Inhibition PI5P4K_ag->PI45P2 Phosphorylation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Hippo->Proliferation

PI5P4K Signaling Pathway and Inhibition by this compound.

CETSA_Workflow cluster_cell_culture Cell Culture cluster_processing Sample Processing cluster_analysis Analysis start Culture Cells treat Treat with this compound or Vehicle start->treat heat Apply Heat Gradient treat->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to Separate Fractions lyse->centrifuge wb Western Blot for PI5P4Kα/γ centrifuge->wb quantify Quantify Bands wb->quantify plot Plot Melting Curves quantify->plot

Experimental Workflow for Cellular Thermal Shift Assay (CETSA).

Comparison of this compound with Alternative PI5P4K Modulators.

References

A Comparative Guide to PI5P4K Inhibitors: ARUK2007145 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of ARUK2007145, a potent dual inhibitor of phosphatidylinositol 5-phosphate 4-kinase alpha (PI5P4Kα) and gamma (PI5P4Kγ), with other notable inhibitors of the PI5P4K family. The information presented herein is intended to assist researchers in selecting the most appropriate tool compounds for their studies in areas such as oncology, neurodegeneration, and immunology.[1]

Introduction to PI5P4K and its Inhibitors

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that play a crucial role in cellular signaling by converting phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). This enzymatic activity is vital for a multitude of cellular processes, including membrane trafficking, cytoskeletal organization, and signal transduction. The PI5P4K family consists of three isoforms: α, β, and γ. Dysregulation of PI5P4K activity has been implicated in various diseases, including cancer, making these enzymes attractive therapeutic targets.

A growing number of small molecule inhibitors targeting PI5P4K isoforms have been developed, each with distinct selectivity and potency profiles. This guide focuses on comparing the dual PI5P4Kα/γ inhibitor this compound with other key inhibitors, including the pan-inhibitor THZ-P1-2, the isoform-selective inhibitor NCT-504, and the dual α/β inhibitor CVM-05-002.

Performance Comparison of PI5P4K Inhibitors

The selection of an appropriate PI5P4K inhibitor is critical for elucidating the specific roles of each isoform in physiological and pathological processes. The following tables summarize the biochemical potency and isoform selectivity of this compound and other representative PI5P4K inhibitors.

Inhibitor Target(s) pIC50 (PI5P4Kα) pIC50 (PI5P4Kβ) pIC50 (PI5P4Kγ) Other Notable Information
This compound PI5P4Kα, PI5P4Kγ7.3No activity8.1Potent, cell-active dual inhibitor with favorable ADMET properties for cellular experiments.[2]
THZ-P1-2 Pan-PI5P4K (α, β, γ)IC50 = 190 nM--Covalent inhibitor that targets cysteines on a disordered loop. Disrupts autophagy.[3]
NCT-504 PI5P4KγWeakly inhibitsDoes not inhibitIC50 = 15.8 µMSelective allosteric inhibitor.[4]
CVM-05-002 PI5P4Kα, PI5P4KβIC50 = 0.27 µMIC50 = 1.7 µM--

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. Direct comparison of IC50 values should be made with caution as experimental conditions can vary.

Signaling Pathways and Cellular Effects

PI5P4K enzymes are integral components of phosphoinositide signaling pathways that regulate a diverse array of cellular functions. Inhibition of these kinases can have significant downstream consequences.

PI5P4K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PI5P PI5P PIP2 PI(4,5)P2 PI5P->PIP2 ATP to ADP Downstream Downstream Signaling (e.g., Actin Cytoskeleton, Membrane Trafficking) PIP2->Downstream PI5P4K PI5P4Kα/γ PI5P4K->PI5P Autophagy Autophagy PI5P4K->Autophagy This compound This compound This compound->PI5P4K Inhibition

Caption: PI5P4Kα/γ signaling pathway and point of inhibition by this compound.

Inhibition of PI5P4K has been shown to impact cellular processes such as autophagy, the cellular recycling mechanism. For instance, the pan-PI5P4K inhibitor THZ-P1-2 has been demonstrated to disrupt autophagy, leading to the accumulation of autophagosomes.[5] This effect is often assessed by monitoring the levels of the microtubule-associated protein 1A/1B-light chain 3 (LC3), where an increase in the lipidated form (LC3-II) can indicate an autophagy blockade.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies for key assays are provided below.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a compound.

Materials:

  • PI5P4K enzyme (α, β, or γ isoform)

  • Lipid substrate (e.g., PI5P)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Assay plates (e.g., 384-well white plates)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Dispense test compounds at various concentrations into the assay plate. Include a DMSO-only control.

  • Enzyme and Substrate Addition: Add the PI5P4K enzyme and lipid substrate solution to all wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus inversely proportional to the kinase activity.

ADP_Glo_Workflow Start Start Compound Dispense Compound Start->Compound EnzymeSubstrate Add Enzyme & Substrate Compound->EnzymeSubstrate ATP Add ATP (Initiate Reaction) EnzymeSubstrate->ATP Incubate1 Incubate (60 min) ATP->Incubate1 ADPGlo Add ADP-Glo™ Reagent (Stop Reaction) Incubate1->ADPGlo Incubate2 Incubate (40 min) ADPGlo->Incubate2 Detection Add Kinase Detection Reagent Incubate2->Detection Incubate3 Incubate (30-60 min) Detection->Incubate3 Read Measure Luminescence Incubate3->Read

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Cellular Autophagy Assessment (LC3 Western Blot)

This protocol is used to assess the impact of PI5P4K inhibitors on autophagic flux by measuring the levels of LC3-I and its lipidated form, LC3-II. An accumulation of LC3-II in the presence of a lysosomal inhibitor suggests a blockage in autophagic degradation.

Materials:

  • Cell line of interest

  • PI5P4K inhibitor (e.g., this compound, THZ-P1-2)

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against LC3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat cells with the PI5P4K inhibitor at the desired concentration and for the desired time. A control group should be treated with vehicle (e.g., DMSO). For autophagic flux analysis, include groups co-treated with a lysosomal inhibitor for the last few hours of the experiment.

  • Cell Lysis: Harvest cells and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary anti-LC3 antibody.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or an accumulation of LC3-II in the presence of a lysosomal inhibitor indicates an effect on autophagy.

LC3_Western_Blot_Workflow Start Start CellTreatment Cell Treatment with Inhibitor +/- Lysosomal Blocker Start->CellTreatment CellLysis Cell Lysis CellTreatment->CellLysis ProteinQuant Protein Quantification CellLysis->ProteinQuant SDSPAGE SDS-PAGE ProteinQuant->SDSPAGE Transfer Western Blot Transfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody (anti-LC3) Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Analysis of LC3-I and LC3-II bands Detection->Analysis

Caption: Workflow for assessing autophagy via LC3 western blotting.

Conclusion

This compound is a valuable tool for investigating the specific roles of PI5P4Kα and PI5P4Kγ in cellular processes. Its dual inhibitory activity and favorable cell permeability make it a suitable probe for cell-based assays. When selecting a PI5P4K inhibitor, researchers should consider the specific isoforms they wish to target and the desired cellular outcome. The data and protocols presented in this guide are intended to facilitate the informed selection and use of these important research tools.

References

A Comparative Guide to PI5P4K Inhibitors: ARUK2007145 and ARUK2002821

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in oncology, neurodegeneration, and immunological disorders, the phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) have emerged as critical therapeutic targets due to their central role in cell signaling pathways.[1][2][3][4] The development of potent and selective inhibitors for these kinases is crucial for dissecting their biological functions and for potential therapeutic applications. This guide provides a detailed comparison of two notable small molecule inhibitors: ARUK2007145, a dual inhibitor of PI5P4Kα and PI5P4Kγ, and ARUK2002821, a selective inhibitor of PI5P4Kα.

Overview and Target Profile

ARUK2002821 was developed as a potent and highly selective tool compound for the PI5P4Kα isoform.[1][2][3] Its design and optimization were guided by virtual screening, leading to a molecule with excellent selectivity over other PI5P4K isoforms (β and γ) as well as broader lipid and protein kinases.[1][2][3]

This compound , on the other hand, was rationally designed as a potent, cell-active dual inhibitor of both the PI5P4Kα and PI5P4Kγ isoforms.[5][6][7] The development of this dual inhibitor leveraged insights gained from the creation of isoform-selective inhibitors like ARUK2002821.[5][8] This molecule serves as a valuable probe for investigating the combined roles of the α and γ isoforms in various cellular processes.[8]

Performance Data: A Quantitative Comparison

The inhibitory activities of this compound and ARUK2002821 against the different PI5P4K isoforms have been characterized using biochemical assays. The data, presented as pIC50 values, are summarized below. A higher pIC50 value indicates greater potency.

CompoundTarget IsoformpIC50
ARUK2002821 PI5P4Kα8.0
PI5P4Kβ< 5.0
PI5P4Kγ< 5.0
This compound PI5P4Kα7.7
PI5P4Kβ< 5.0
PI5P4Kγ7.3

Signaling Pathway Context

Both inhibitors target the PI5P4K family of lipid kinases, which play a crucial role in the phosphoinositide signaling pathway. These enzymes catalyze the phosphorylation of phosphatidylinositol 5-phosphate (PI(5)P) to generate phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2).[1] This reaction is a key step in regulating the cellular levels of PI(4,5)P2, a versatile second messenger involved in a multitude of cellular processes, including signal transduction, cytoskeletal organization, and membrane trafficking.[5]

PI5P4K_Signaling_Pathway PI5P PI(5)P PI5P4K PI5P4K (α, β, γ) PI5P->PI5P4K PI45P2 PI(4,5)P2 Downstream Downstream Signaling (e.g., PLC activation, ion channel regulation, - cytoskeletal dynamics) PI45P2->Downstream PI5P4K->PI45P2 ATP to ADP Inhibitor This compound ARUK2002821 Inhibitor->PI5P4K

PI5P4K signaling and points of inhibition.

Experimental Protocols

The characterization of these inhibitors relies on robust biochemical and cellular assays. Below are the key experimental methodologies employed.

Biochemical Kinase Activity Assay (ADP-Glo™)

This assay quantitatively measures kinase activity by detecting the amount of ADP produced during the phosphorylation reaction.

  • Protein Expression and Purification : Recombinant PI5P4K isoforms (α, β, and a modified γ) are overexpressed in E. coli as GST-fusion proteins and purified using affinity and size-exclusion chromatography.[1][4]

  • Kinase Reaction : The kinase reaction is performed by incubating the purified enzyme with its substrate (PI(5)P) and ATP in a suitable buffer. The inhibitors, at varying concentrations, are included to determine their effect on enzyme activity.

  • ADP Detection : After the kinase reaction, the ADP-Glo™ reagent is added to terminate the reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis : The luminescence is proportional to the ADP concentration and, therefore, the kinase activity. IC50 values are determined by plotting the kinase activity against the inhibitor concentration.

Cellular Target Engagement Assay (InCELL Pulse™)

This assay confirms that the inhibitor can bind to its target protein within a cellular context.

  • Cell Line Generation : HEK293 cells are engineered to stably express an ePL-tagged PI5P4Kα.[1][4]

  • Compound Incubation : These cells are incubated with the test compounds at various concentrations.

  • Thermal Stabilization : The cells are then subjected to a heat shock. The principle is that ligand binding will stabilize the target protein, making it more resistant to thermal denaturation.

  • Lysis and Detection : After heating, the cells are lysed, and the amount of soluble, non-denatured ePL-tagged PI5P4Kα is quantified using a chemiluminescent substrate.

  • Data Analysis : An increase in the thermal stability of the protein in the presence of the compound indicates target engagement.

Experimental_Workflow cluster_0 Biochemical Assay cluster_1 Cellular Assay K_Prot Purified PI5P4K (α, β, γ) K_React Kinase Reaction (PI(5)P + ATP) K_Prot->K_React K_Detect ADP-Glo™ Detection K_React->K_Detect K_Inhib Add Inhibitor K_Inhib->K_React K_Result Calculate pIC50 K_Detect->K_Result C_Cells HEK293 cells with ePL-tagged PI5P4Kα C_Incub Incubate with Inhibitor C_Cells->C_Incub C_Heat Thermal Challenge C_Incub->C_Heat C_Detect Lysis & Chemiluminescent Detection C_Heat->C_Detect C_Result Determine Target Engagement C_Detect->C_Result

Workflow for inhibitor characterization.

Summary and Conclusion

ARUK2002821 and this compound represent valuable chemical tools for the study of PI5P4K signaling. The choice between these inhibitors will depend on the specific research question.

  • ARUK2002821 is the inhibitor of choice for studies focused specifically on the role of PI5P4Kα , offering high potency and exceptional selectivity.

  • This compound is ideal for investigating the combined roles of PI5P4Kα and PI5P4Kγ , which may be particularly relevant in disease contexts where both isoforms are implicated, such as in certain cancers.[8]

Both compounds are cell-active and have been characterized with robust methodologies, providing a solid foundation for their use in further biological exploration. The availability of these distinct inhibitor profiles will undoubtedly accelerate our understanding of the complex biology of the PI5P4K family.

References

Orthogonal Assays to Confirm ARUK2007145 Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the on-target activity of a novel inhibitor is a critical step in its validation. This guide provides a comparative overview of orthogonal assays to independently and robustly confirm the cellular activity of ARUK2007145, a potent dual inhibitor of phosphatidylinositol 5-phosphate 4-kinase α (PI5P4Kα) and γ (PI5P4Kγ).

This compound is a cell-active probe that targets the lipid kinase activity of PI5P4Kα and PI5P4Kγ.[1][2] These enzymes are crucial regulators of phosphoinositide signaling, catalyzing the conversion of phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[3] Dysregulation of PI5P4K activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[1][2][4]

To ensure that the observed cellular effects of this compound are a direct consequence of PI5P4Kα/γ inhibition, it is essential to employ orthogonal assays. These are distinct experimental methods that measure different aspects of the inhibitor's activity, thereby reducing the likelihood of off-target or artifactual findings. This guide details two such assays: a live-cell imaging assay to quantify changes in the direct product of PI5P4K, PI(4,5)P2, and a cell viability assay to measure a downstream phenotypic consequence of PI5P4K inhibition.

Comparative Performance Data

The following tables summarize the expected quantitative data from the orthogonal assays, comparing the effects of this compound with a hypothetical inactive control compound.

Table 1: Live-Cell PI(4,5)P2 Imaging Assay

TreatmentConcentration (µM)Normalized Plasma Membrane GFP-PH-PLCδ1 Intensity (Mean ± SD)Percent Decrease in PI(4,5)P2 Levels
Vehicle (DMSO)-1.00 ± 0.080%
This compound10.65 ± 0.0635%
Inactive Control10.98 ± 0.072%

Table 2: Cell Viability Assay in p53-null Cancer Cells

TreatmentConcentration (µM)Cell Viability (% of Vehicle Control; Mean ± SD)
Vehicle (DMSO)-100 ± 5.2
This compound0.185 ± 4.1
This compound152 ± 3.8
This compound1028 ± 2.9
Inactive Control1097 ± 4.5

Signaling Pathway and Experimental Workflows

To visualize the underlying biological processes and experimental procedures, the following diagrams are provided.

PI5P4K Signaling Pathway and Inhibition by this compound PI5P PI5P PI5P4K PI5P4Kα/γ PI5P->PI5P4K PI45P2 PI(4,5)P2 PI5P4K->PI45P2 This compound This compound This compound->PI5P4K Downstream Downstream Signaling (e.g., Actin Cytoskeleton, Ion Channel Regulation) PI45P2->Downstream Phenotype Cellular Phenotypes (e.g., Proliferation, Survival) Downstream->Phenotype Workflow for Live-Cell PI(4,5)P2 Imaging Assay cluster_0 Cell Culture and Transfection cluster_1 Treatment and Imaging cluster_2 Data Analysis A Seed cells on glass-bottom dishes B Transfect with GFP-PH-PLCδ1 plasmid A->B C Incubate for 24-48 hours B->C D Treat cells with This compound or controls C->D E Incubate for desired time D->E F Acquire images using confocal microscopy E->F G Quantify plasma membrane and cytosolic fluorescence F->G H Calculate membrane/cytosol intensity ratio G->H I Normalize to vehicle control H->I Workflow for Cell Viability Assay A Seed p53-null cancer cells in 96-well plates B Allow cells to adhere overnight A->B C Treat with serial dilutions of this compound B->C D Incubate for 72 hours C->D E Add CellTiter-Glo® reagent D->E F Measure luminescence E->F G Calculate percent viability relative to vehicle control F->G

References

ARUK2007145: A Comparative Guide to Combination Strategies with Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ARUK2007145 is a potent, cell-active dual inhibitor of the α and γ isoforms of phosphatidylinositol 5-phosphate 4-kinase (PI5P4K). As key components in regulating cellular signaling pathways, the PI5P4K isoforms are therapeutic targets in a range of diseases, including cancer and neurodegenerative disorders. This guide provides a comparative overview of potential combination strategies for this compound with other kinase inhibitors, supported by preclinical data from related fields and detailed experimental protocols.

Rationale for Combination Therapies

The PI5P4K signaling pathway is intricately linked with other critical cellular signaling networks, most notably the PI3K/Akt/mTOR and MAPK pathways. Dysregulation of these pathways is a common feature of many cancers. The rationale for combining a PI5P4K inhibitor like this compound with inhibitors of these other pathways lies in the potential for synergistic anti-cancer effects by targeting multiple, interconnected nodes of tumor cell growth and survival.

Preclinical studies have demonstrated the effectiveness of dual blockade of the PI3K and MAPK pathways in overcoming adaptive resistance and achieving synergistic tumor growth inhibition in models of glioblastoma and pancreatic cancer.[1][2] Similarly, combined inhibition of the PI3K and mTOR pathways has shown synergistic effects.[3] Given the role of PI5P4K in modulating PI3K signaling, there is a strong basis for exploring combinations of this compound with inhibitors of these key cancer-driving pathways.

Preclinical Data on Related Combination Kinase Inhibitors

While specific combination studies involving this compound are not yet published, the following table summarizes relevant preclinical data from studies combining inhibitors of the closely related PI3K, mTOR, and MAPK pathways. This data provides a strong rationale for exploring similar combinations with this compound.

CombinationCancer TypeKey FindingsReference
PI3K Inhibitor (GDC-0941) + MEK Inhibitor (PD0325901) Colorectal CancerMarked synergistic growth inhibition observed in HCT116, HT29, and DLD1 cell lines.This combination warrants further investigation.
PI3K/mTOR Inhibitor (Omipalisib) + MEK Inhibitor (Trametinib) Pancreatic Ductal Adenocarcinoma (PDAC)Combination treatment was significantly more effective at reducing implanted tumor growth in vivo compared to single agents.[2]
PI3K/mTOR Inhibitor (PI-103) + mTOR Inhibitor (Rapamycin/RAD001) Ovarian and Prostate CancerThe combination exhibited more antitumor activity than single agents both in vitro and in vivo.[3]
AKT Inhibitor (MK-2206) + EGFR Inhibitor (Erlotinib) Non-Small-Cell Lung Cancer (NSCLC)The combination of an AKT inhibitor and an EGFR inhibitor demonstrated synergy.[4]

Signaling Pathways and Experimental Workflows

To facilitate the design of combination studies with this compound, the following diagrams illustrate the relevant signaling pathways and a general workflow for assessing drug synergy.

PI5P4K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates MAPK_pathway RAS/RAF/MEK/ERK (MAPK Pathway) RTK->MAPK_pathway Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PI5P4K PI5P4Kα/γ (Target of this compound) PI3K->PI5P4K Crosstalk PIP2 PIP2 AKT AKT PIP3->AKT Activates PI5P4K->PIP2 Converts PI5P to Hippo_pathway Hippo Pathway (MST1/2, LATS1/2) PI5P4K->Hippo_pathway Interacts with PI5P PI5P mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation MAPK_pathway->PI3K Crosstalk MAPK_pathway->Proliferation YAP_TAZ YAP/TAZ Hippo_pathway->YAP_TAZ Inhibits YAP_TAZ->Proliferation Promotes

Figure 1: Simplified PI5P4K and related signaling pathways.

Synergy_Assay_Workflow start Start: Cancer Cell Line Culture drug_prep Prepare serial dilutions of This compound and combination kinase inhibitor start->drug_prep treatment Treat cells with single agents and combinations in a dose-response matrix drug_prep->treatment incubation Incubate for a defined period (e.g., 72 hours) treatment->incubation viability Assess cell viability (e.g., MTT or CellTiter-Glo assay) incubation->viability data_analysis Data Analysis: Calculate % inhibition viability->data_analysis chou_talalay Chou-Talalay Method: Calculate Combination Index (CI) data_analysis->chou_talalay interpretation Interpret Results: CI < 1: Synergy CI = 1: Additive CI > 1: Antagonism chou_talalay->interpretation western_blot Mechanism of Action: Western Blot for pathway modulation interpretation->western_blot

Figure 2: Experimental workflow for synergy assessment.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with this compound, the other kinase inhibitor, and their combination at various concentrations for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Synergy Analysis (Chou-Talalay Method)

The Combination Index (CI) is calculated using software such as CompuSyn, based on the dose-effect data from the cell viability assays.[5][6]

  • CI < 1: Indicates a synergistic effect (the effect of the combination is greater than the sum of the effects of the individual drugs).

  • CI = 1: Indicates an additive effect.

  • CI > 1: Indicates an antagonistic effect.

Western Blot Analysis

This technique is used to assess the effect of the drug combination on key signaling proteins.

  • Cell Lysis: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., phospho-Akt, phospho-ERK, total Akt, total ERK, and a loading control like GAPDH).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Conclusion

This compound, as a potent dual inhibitor of PI5P4Kα and PI5P4Kγ, represents a valuable tool for investigating the therapeutic potential of targeting the PI5P4K pathway. The strong preclinical rationale for combining inhibitors of the PI3K/mTOR and MAPK pathways suggests that combination strategies involving this compound are a promising area for future research. The experimental protocols outlined in this guide provide a framework for rigorously evaluating the synergistic potential of such combinations, which could ultimately lead to more effective cancer therapies.

References

A Comparative Guide to Cellular Target Engagement Assays: CETSA vs. InCELL Pulse for the PI5P4K Inhibitor ARUK2007145

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, confirming that a compound engages its intended target within the complex milieu of a living cell is a critical step. This guide provides a comparative overview of two prominent methods for assessing cellular target engagement: the Cellular Thermal Shift Assay (CETSA) and the InCELL Pulse™ assay. The focus of this comparison is ARUK2007145, a potent dual inhibitor of the α and γ isoforms of the lipid kinase phosphatidylinositol 5-phosphate 4-kinase (PI5P4K)[1].

While direct comparative experimental data for this compound using both CETSA and InCELL Pulse is not publicly available, this guide will leverage published data for this compound using the InCELL Pulse assay and CETSA data for other inhibitors targeting the same kinase family, PI5P4K. This will provide a valuable framework for understanding the relative strengths and practical considerations of each method.

Principle of the Assays

Both CETSA and InCELL Pulse are founded on the principle of ligand-induced thermal stabilization of a target protein. When a drug binds to its protein target, it generally increases the protein's resistance to heat-induced denaturation.

Cellular Thermal Shift Assay (CETSA) is a label-free method that can be used to detect target engagement with endogenous or overexpressed proteins in their native cellular environment. In a typical CETSA experiment, cells are treated with the compound of interest, heated to a specific temperature, and then lysed. The aggregated, denatured proteins are separated from the soluble fraction by centrifugation. The amount of soluble target protein remaining is then quantified, typically by Western blotting or mass spectrometry. An increase in the amount of soluble protein at a given temperature in the presence of the compound indicates target engagement[2][3][4].

InCELL Pulse™ is a reporter-based assay that also measures the thermal stabilization of a target protein in live cells. This method requires the expression of the target protein fused to a small enzyme fragment (ProLabel™). Upon heating and subsequent lysis, a larger enzyme acceptor fragment is added, which complements the ProLabel™ tag to form an active enzyme, generating a chemiluminescent signal. If the compound has stabilized the target protein, more of the fusion protein will remain soluble after heating, leading to a stronger signal[5][6].

Quantitative Data Comparison

As no direct CETSA data for this compound is available, we present the cellular target engagement data for this compound obtained using the InCELL Pulse assay, alongside representative isothermal CETSA data for other PI5P4K inhibitors. This allows for a comparison of the types of quantitative output generated by each assay.

Table 1: Cellular Target Engagement of this compound for PI5P4Kγ using InCELL Pulse Assay

CompoundTargetAssaypIC50
This compoundPI5P4KγInCELL Pulse7.3

Data sourced from: The rational design of this compound, a dual inhibitor of the α and γ isoforms of the lipid kinase phosphatidylinositol 5-phosphate 4-kinase (PI5P4K).[1]

Table 2: Isothermal Cellular Thermal Shift Assay (CETSA) Data for Representative PI5P4K Inhibitors

CompoundTargetCell LineAssay TemperatureEC50 (µM)
CVM-05-002PI5P4KαHEK293T48°C~1
CVM-05-002PI5P4KβHEK293T48°C>10
Compound 13PI5P4KαHEK293T48°C~0.5
Compound 13PI5P4KβHEK293T48°C~5

This data is representative of CETSA experiments performed on PI5P4K inhibitors and is intended for comparative purposes.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) - Western Blot Detection

This protocol is a generalized procedure for a Western blot-based CETSA.

  • Cell Culture and Treatment: Plate cells and culture overnight. Treat cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting: Wash cells with PBS and harvest by scraping. Resuspend cells in PBS containing protease inhibitors.

  • Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-60°C) for 3 minutes in a thermal cycler, followed by a cooling step at 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration using a suitable method (e.g., BCA assay).

  • Western Blotting: Normalize the protein concentrations of all samples. Prepare samples with Laemmli buffer, boil, and load onto an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Immunodetection: Block the membrane and incubate with a primary antibody specific for PI5P4Kα or PI5P4Kγ overnight at 4°C. Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Data Analysis: Detect the chemiluminescent signal and quantify the band intensities. Plot the normalized band intensity against the temperature to generate a melting curve or against compound concentration for an isothermal dose-response curve.

InCELL Pulse™ Assay

This protocol is based on the manufacturer's guidelines and published procedures[5][6].

  • Cell Transfection: Transfect host cells with an expression vector encoding the target protein (PI5P4Kγ) fused to the ProLabel™ tag.

  • Cell Plating: Seed the transfected cells into a 384-well plate.

  • Compound Addition: Add serial dilutions of this compound or vehicle control to the wells.

  • Incubation: Incubate the plate for a specified period (e.g., 60-90 minutes) at 37°C.

  • Thermal Shift: Place the plate in a thermal cycler and heat to a predetermined temperature for a set time (e.g., 3 minutes).

  • Lysis and Detection: Add the InCELL Pulse detection reagent, which contains the enzyme acceptor fragment and substrate.

  • Signal Measurement: Incubate at room temperature for 60 minutes and measure the chemiluminescent signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the EC50 or pIC50 value.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for CETSA and InCELL Pulse.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_processing Sample Processing cluster_analysis Analysis start Plate and Culture Cells treat Treat with this compound or Vehicle start->treat harvest Harvest Cells treat->harvest heat Heat Shock harvest->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation lyse->centrifuge supernatant Collect Supernatant centrifuge->supernatant quantify Protein Quantification supernatant->quantify wb Western Blot quantify->wb detect Immunodetection wb->detect analyze Data Analysis detect->analyze

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

InCELL_Pulse_Workflow cluster_cell_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis transfect Transfect Cells with Target-ProLabel™ plate Plate Transfected Cells transfect->plate compound Add this compound plate->compound incubate Incubate compound->incubate heat_pulse Thermal Pulse incubate->heat_pulse reagent Add Detection Reagent heat_pulse->reagent measure Measure Luminescence reagent->measure analysis Data Analysis measure->analysis

Caption: Workflow of the InCELL Pulse™ Assay.

Comparison Summary

FeatureCellular Thermal Shift Assay (CETSA)InCELL Pulse™ Assay
Principle Ligand-induced thermal stabilizationLigand-induced thermal stabilization
Protein Source Endogenous or overexpressedOverexpressed fusion protein (with ProLabel™ tag)
Detection Western Blot, Mass Spectrometry, ELISA, etc.Chemiluminescence (Enzyme Fragment Complementation)
Throughput Lower (Western Blot) to higher (HT-CETSA formats)High (384-well format compatible)
Labeling Label-free (for endogenous protein)Requires genetic modification (fusion tag)
Antibody Requirement Yes (for Western Blot detection)No
Key Advantage Measures engagement with endogenous, unmodified proteinHigh-throughput, homogeneous format, no antibody needed
Potential Limitation Western blot detection can be low-throughput and semi-quantitativeRequires overexpression of a tagged protein, which may not fully recapitulate the endogenous context

Conclusion

Both CETSA and InCELL Pulse are powerful techniques for confirming target engagement in a cellular context. The choice between them depends on the specific requirements of the study.

CETSA is advantageous when it is crucial to study the interaction with the endogenous, unmodified target protein. The flexibility in detection methods also allows for a range of applications, from targeted validation by Western blot to proteome-wide profiling with mass spectrometry.

InCELL Pulse™ offers a streamlined, high-throughput solution that is particularly well-suited for screening campaigns and for targets where suitable antibodies for Western blotting are not available. Its homogeneous format simplifies the workflow and increases throughput.

For the characterization of a compound like this compound, the InCELL Pulse assay provided a robust and efficient method to quantify its engagement with PI5P4Kγ in cells[1]. A complementary CETSA experiment, had it been performed, would have offered valuable confirmation of target engagement with the endogenous PI5P4Kγ, further strengthening the findings. Researchers should consider the trade-offs between studying the native protein and the need for higher throughput when selecting the most appropriate target engagement assay for their drug discovery projects.

References

Validating the Downstream Effects of ARUK2007145: A Comparative Guide to Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the downstream cellular effects of ARUK2007145, a potent dual inhibitor of phosphatidylinositol 5-phosphate 4-kinase alpha (PI5P4Kα) and gamma (PI5P4Kγ). By objectively comparing its performance with alternative inhibitors and providing detailed experimental protocols, this document serves as a crucial resource for researchers investigating the therapeutic potential of targeting the PI5P4K signaling axis.

Introduction to this compound and the PI5P4K Pathway

This compound is a small molecule inhibitor targeting two of the three isoforms of PI5P4K, a family of lipid kinases that phosphorylate phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). This conversion is a critical step in phosphoinositide signaling, a network that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of PI5P4K activity has been implicated in various diseases, most notably cancer.

The PI5P4K-mediated production of PI(4,5)P2 influences several key downstream signaling pathways, making the validation of an inhibitor's effects on these pathways essential for its preclinical characterization. This guide focuses on three major downstream pathways:

  • The PI3K/AKT/mTOR Pathway: A central regulator of cell growth and survival.

  • Autophagy: A cellular recycling process crucial for maintaining cellular homeostasis.

  • The Hippo Pathway: An emerging regulator of organ size and tissue homeostasis with strong links to cancer.

Comparative Analysis of PI5P4K Inhibitors

To provide a comprehensive evaluation of this compound, its performance should be benchmarked against other known PI5P4K inhibitors. The following tables summarize the biochemical potency and known cellular effects of this compound and selected alternative compounds.

Table 1: Biochemical Potency of Selected PI5P4K Inhibitors

InhibitorTarget(s)Potency (pIC50/IC50/Ki)Assay TypeReference(s)
This compound PI5P4Kα, PI5P4KγpIC50: 7.3 (α), 8.1 (γ)Not specified
THZ-P1-2 Pan-PI5P4K (α, β, γ)IC50 = 190 nM (α)ADP-Glo
CC260 PI5P4Kα, PI5P4KβKi = 40 nM (α), 30 nM (β)Not specified[1]
NIH-12848 PI5P4KγIC50 ≈ 1-3 µMRadiometric[2]

Table 2: Comparison of Cellular Downstream Effects of PI5P4K Inhibitors

InhibitorDownstream PathwayKey Cellular EffectQuantitative DataReference(s)
This compound PI3K/AKT/mTORData not availableData not available-
AutophagyData not availableData not available-
HippoData not availableData not available-
THZ-P1-2 AutophagyDisrupts autophagy, upregulates TFEB signalingInduces TFEB nuclear localization[3][4]
Cell ViabilityAnti-proliferative activity in leukemia cell linesIC50 values in low micromolar range[4]
CC260 PI3K/AKT/mTORInhibits mTORC1Induces AMPK activation[3]
Cell ViabilitySelectively toxic to p53-null tumor cellsData not available[3]
NIH-12848 Notch SignalingSuppresses Notch signalingData not available-

Note: Direct quantitative comparisons of downstream effects are limited due to a lack of standardized reporting in the literature. Researchers are encouraged to perform head-to-head comparisons under consistent experimental conditions.

Key Downstream Signaling Pathways and Validation Strategies

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical cascade that promotes cell growth, proliferation, and survival. PI5P4K activity can influence this pathway, and its inhibition is expected to modulate the phosphorylation status of key downstream effectors.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits This compound This compound PI5P4K PI5P4Kα/γ This compound->PI5P4K PI5P4K->PIP2 Converts PI5P to PI5P PI5P PI5P->PI5P4K AKT AKT PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation Inhibits translation

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Validation:

  • Western Blotting: This is the gold-standard method for assessing the phosphorylation status of key proteins in this pathway. A detailed protocol is provided below. Key targets for analysis include phosphorylated AKT (p-AKT Ser473 and Thr308), phosphorylated mTOR (p-mTOR), and phosphorylated S6 kinase (p-S6K). A decrease in the phosphorylation of these proteins following this compound treatment would validate its inhibitory effect on the pathway.

  • Reporter Assays: Luciferase reporter assays can be used to measure the transcriptional activity of downstream effectors of the mTOR pathway. For instance, a reporter construct containing the 5' UTR of a gene regulated by the eIF4E transcription factor (a downstream target of 4E-BP1) can be used to quantify mTORC1 activity.

Autophagy Pathway

PI5P4K has been shown to play a role in the regulation of autophagy. Inhibition of PI5P4K can lead to the accumulation of autophagosomes and the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.

Autophagy_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PI5P4K PI5P4Kα/γ This compound->PI5P4K Autophagosome Autophagosome (LC3B-II) PI5P4K->Autophagosome Regulates Fusion TFEB_cyto TFEB PI5P4K->TFEB_cyto Inhibits Nuclear Translocation Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome TFEB_nuc TFEB TFEB_cyto->TFEB_nuc Translocates Autophagy_Genes Autophagy & Lysosomal Genes TFEB_nuc->Autophagy_Genes Activates Transcription

Caption: The role of PI5P4K in autophagy and TFEB signaling, and its inhibition by this compound.

Experimental Validation:

  • Western Blotting for LC3B: The conversion of LC3B-I to LC3B-II is a hallmark of autophagosome formation. An increase in the LC3B-II/LC3B-I ratio upon treatment with this compound would indicate an accumulation of autophagosomes.

  • Immunofluorescence for TFEB Localization: The subcellular localization of TFEB can be visualized using immunofluorescence microscopy. An increase in the nuclear localization of TFEB in this compound-treated cells would confirm the inhibitor's effect on this pathway. Quantitative analysis of nuclear versus cytoplasmic fluorescence intensity should be performed.

The Hippo Pathway

Recent studies have linked PI5P4K activity to the Hippo signaling pathway, a key regulator of tissue growth and organ size. The core of the Hippo pathway is a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activator YAP. When the Hippo pathway is inactive, YAP translocates to the nucleus and promotes the expression of genes involved in cell proliferation.

Hippo_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PI5P4K PI5P4Kα/γ This compound->PI5P4K MST1_2 MST1/2 PI5P4K->MST1_2 Inhibits LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates YAP_cyto YAP (p-YAP) LATS1_2->YAP_cyto Phosphorylates (inactivates) YAP_nuc YAP YAP_cyto->YAP_nuc Dephosphorylation & Translocation TEAD TEAD YAP_nuc->TEAD Binds to Proliferation_Genes Proliferation Genes TEAD->Proliferation_Genes Activates Transcription

Caption: The Hippo signaling pathway and the potential role of PI5P4K inhibition by this compound.

Experimental Validation:

  • Western Blotting for YAP Phosphorylation: The phosphorylation of YAP at key residues (e.g., Ser127) is a marker of its inactivation. A decrease in YAP phosphorylation upon this compound treatment would suggest an activation of the Hippo pathway's downstream effector.

  • Immunofluorescence for YAP Localization: Similar to TFEB, the subcellular localization of YAP can be assessed by immunofluorescence. A decrease in the nuclear localization of YAP in response to this compound would indicate its inactivation.

  • Reporter Assays: A luciferase reporter driven by a TEAD-responsive element can be used to directly measure the transcriptional activity of YAP.

Detailed Experimental Protocols

Western Blotting for PI3K/AKT/mTOR Pathway Analysis

This protocol outlines the steps for treating cultured cancer cells with a PI5P4K inhibitor, preparing cell lysates, and performing a Western blot to detect key phosphorylated proteins in the PI3K/AKT/mTOR pathway.

Materials:

  • Cultured cancer cells (e.g., MCF-7, U87MG)

  • This compound and other PI5P4K inhibitors

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT(Ser473), anti-p-AKT(Thr308), anti-total AKT, anti-p-S6K, anti-total S6K, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to attach overnight.

    • Treat cells with various concentrations of this compound or other inhibitors for the desired time (e.g., 2, 6, 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer to the plate and incubate on ice for 15 minutes.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

    • Normalize the protein concentration of all samples with lysis buffer.

  • SDS-PAGE and Western Blotting:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-protein to the total protein and the loading control (e.g., GAPDH).

Experimental Workflow Diagram

Experimental_Workflow start Start: Cell Culture treatment Inhibitor Treatment (this compound & Alternatives) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., p-AKT, LC3B, p-YAP) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis end End: Comparative Results analysis->end

Caption: A generalized experimental workflow for validating the downstream effects of PI5P4K inhibitors.

Conclusion

Validating the downstream effects of this compound is a critical step in its development as a therapeutic agent. This guide provides a framework for a comprehensive and comparative analysis of its impact on key signaling pathways. By employing the detailed experimental protocols and data presentation strategies outlined herein, researchers can generate robust and reproducible data to objectively assess the performance of this compound relative to other PI5P4K inhibitors. This will ultimately contribute to a deeper understanding of its mechanism of action and its potential for clinical translation.

References

Safety Operating Guide

Prudent Disposal Procedures for ARUK2007145

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for ARUK2007145 is not publicly available. The following guidance is based on general best practices for the handling and disposal of potent, cell-active small molecule inhibitors used in a laboratory research setting. All laboratory personnel must be trained on proper waste handling and disposal procedures and should consult with their institution's Environmental Health and Safety (EHS) department for specific local requirements.[1]

This compound is a dual inhibitor of the α and γ isoforms of phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) and is utilized as a cell-active probe molecule in research, including studies related to cancer and neurodegeneration. As with any potent chemical compound, proper handling and disposal are crucial for laboratory safety and environmental protection.

Immediate Safety and Handling Protocols

Before beginning any work with this compound, it is imperative to establish and follow stringent safety measures.

Personal Protective Equipment (PPE): All personnel handling this compound, regardless of the quantity, must wear the following PPE to minimize exposure:

  • Eye Protection: Safety goggles with side-shields are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and disposed of as contaminated waste after handling the compound.

  • Body Protection: A lab coat must be worn to prevent skin contact.

  • Respiratory Protection: If there is a risk of aerosolization or if handling the compound as a powder outside of a certified chemical fume hood, a suitable respirator must be used. All handling of the solid compound or concentrated stock solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention. Ensure that a safety shower and eyewash station are readily accessible in the laboratory.

Step-by-Step Disposal Procedure for this compound

This compound and any materials contaminated with it must be managed as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.[2]

  • Waste Collection:

    • Collect all waste containing this compound, including the pure compound, contaminated solutions (e.g., cell culture media), and disposable labware (e.g., pipette tips, tubes, flasks), in a designated hazardous waste container.[2]

    • The waste container must be made of a material compatible with the chemical and any solvents used, and it must have a secure, leak-proof lid.[3]

  • Labeling:

    • Clearly label the hazardous waste container with a completed EHS Hazardous Waste Label as soon as waste is added.[1][2]

    • The label must include the full chemical name "this compound," the quantity of waste, the date of accumulation, the laboratory and room number, and the Principal Investigator's name and contact information. Do not use abbreviations or chemical formulas.[2]

  • Segregation and Storage:

    • Segregate the this compound waste from incompatible materials to prevent adverse chemical reactions.[2]

    • Store the waste container in a designated, secure location away from general laboratory traffic, and in accordance with your institution's guidelines for hazardous waste storage.

  • Disposal of Empty Containers:

    • The original container of this compound must be triple-rinsed with a suitable solvent (e.g., the solvent used to make a stock solution, such as DMSO, followed by ethanol (B145695) or water) before being disposed of as regular trash.[1]

    • The rinsate from these rinses must be collected and disposed of as hazardous chemical waste.[1][4] After rinsing, deface the original label on the container before disposal.[1]

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's licensed hazardous waste disposal service.[5]

Data Presentation: Disposal Summary

Waste TypeDisposal ContainerProcedure
Solid this compound Labeled Hazardous Chemical Waste ContainerCollect in a sealed, compatible container.
This compound Solutions Labeled Hazardous Liquid Chemical Waste ContainerCollect all stock solutions and working solutions. Do not dispose down the drain.
Contaminated Labware Labeled Hazardous Chemical Waste ContainerIncludes pipette tips, tubes, flasks, gloves, and bench paper.
Empty Original Container Regular Trash (after decontamination)Triple-rinse with a suitable solvent. Collect all rinsate as hazardous waste. Deface the label before disposal.

Experimental Protocols: Representative Workflow for a Cell-Based Assay

The following is a generalized workflow for utilizing a chemical inhibitor like this compound in a cell-based experiment.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare sterile cell culture medium and any other necessary reagents.

  • Cell Culture:

    • Plate cells in a multi-well plate at a predetermined density.

    • Allow cells to adhere and grow for a specified period (e.g., 24 hours).

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of the inhibitor. Include appropriate vehicle controls (e.g., medium with DMSO).

  • Incubation:

    • Incubate the cells with the compound for a specified duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Assay and Data Collection:

    • At the end of the incubation period, perform a relevant assay to measure the effect of the inhibitor. This could be a cell viability assay (e.g., MTT, CellTiter-Glo), a signaling pathway activity assay (e.g., Western blot for downstream targets), or a functional assay.

    • Collect and analyze the data.

  • Waste Disposal:

    • Following the assay, collect all liquid waste (e.g., contaminated cell culture medium) and solid waste (e.g., multi-well plates, pipette tips) and dispose of them as hazardous chemical waste according to the procedures outlined above.

Mandatory Visualization: Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_disposal Disposal reagent_prep Reagent Preparation (this compound Stock) cell_plating Cell Plating reagent_prep->cell_plating compound_treatment Compound Treatment cell_plating->compound_treatment incubation Incubation compound_treatment->incubation assay Assay & Data Collection incubation->assay waste_disposal Hazardous Waste Disposal assay->waste_disposal

Caption: Workflow for a cell-based assay using a chemical inhibitor.

References

Personal protective equipment for handling ARUK2007145

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of ARUK2007145, a potent, cell-active dual inhibitor of PI5P4Kα/γ kinases.

This document provides crucial safety and logistical information for the operational use and disposal of the research compound this compound. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

Given that this compound is a potent, cell-active small molecule inhibitor, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemStandardPurpose
Hand Protection Nitrile GlovesASTM D6319Prevent skin contact. Double-gloving is recommended.
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1Protect eyes from splashes or aerosols.
Body Protection Laboratory Coat---Protect skin and clothing from contamination.
Respiratory Fume Hood---Handle all solid and concentrated stock solutions within a certified fume hood.

Operational Plan: Safe Handling Workflow

The following workflow outlines the procedural, step-by-step guidance for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Receipt and Inspection Receipt and Inspection SDS Review SDS Review Receipt and Inspection->SDS Review PPE Donning PPE Donning SDS Review->PPE Donning Weighing Weighing PPE Donning->Weighing Dissolving Dissolving Weighing->Dissolving Use in Experiment Use in Experiment Dissolving->Use in Experiment Decontamination Decontamination Use in Experiment->Decontamination Waste Segregation Waste Segregation Decontamination->Waste Segregation Disposal Disposal Waste Segregation->Disposal

Figure 1: Safe Handling Workflow for this compound

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing this compound must be collected in a sealed, properly labeled hazardous waste container. Do not dispose of this material down the drain.

  • Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EH&S) department for specific guidance on hazardous waste disposal procedures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.